molecular formula C7H8N2O B1171423 (S)-Sulconazole CAS No. 180185-78-8

(S)-Sulconazole

Cat. No.: B1171423
CAS No.: 180185-78-8
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Description

Overview of Azole Antifungals: Chemical Classes and Stereochemical Considerations

Azole antifungals are a significant class of drugs characterized by a five-membered heterocyclic ring containing at least one nitrogen atom. wikipedia.org They are broadly categorized into two main groups: imidazoles, which possess two nitrogen atoms in the azole ring, and triazoles, which contain three. drugs.com Examples of imidazoles include clotrimazole, miconazole (B906), and ketoconazole (B1673606), while fluconazole (B54011) and itraconazole (B105839) are well-known triazoles. drugs.comnih.gov The primary mechanism of action for these compounds involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase. drugs.comscielo.br This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane. drugs.comunacademy.com By disrupting ergosterol synthesis, azole antifungals compromise the integrity of the fungal cell membrane, leading to cell death. drugs.com

Many azole antifungals, including sulconazole (B1214277), possess a chiral center, meaning they can exist as enantiomers—non-superimposable mirror images of each other. veranova.comukm.my This stereochemical feature is of paramount importance as the three-dimensional arrangement of atoms can significantly influence the drug's interaction with chiral biological targets like enzymes and receptors. veranova.commdpi.com The separation and analysis of these enantiomers have been a subject of interest since the 1980s due to their differing biological, pharmaceutical, and pharmacokinetic properties. ukm.my

Significance of Chirality in Biological Systems: Focus on Enantiomeric Purity and Specificity

Chirality is a fundamental property in biology, as many biological molecules, including enzymes, receptors, proteins, and nucleic acids, are themselves chiral. veranova.comamericanpharmaceuticalreview.com This inherent "handedness" of biological systems means that they can interact differently with the enantiomers of a chiral drug. veranova.com This can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. americanpharmaceuticalreview.com

The differential interaction of enantiomers with biological targets underscores the importance of enantiomeric purity in pharmaceuticals. veranova.comamericanpharmaceuticalreview.com Regulatory bodies like the FDA have increasingly favored the development of single-enantiomer drugs over racemic mixtures (a 1:1 mixture of both enantiomers). veranova.comamericanpharmaceuticalreview.com This shift is driven by the understanding that using a single, active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, simpler pharmacokinetics, and reduced potential for drug interactions. mdpi.com Therefore, the control of enantiomeric purity and the determination of the properties of individual enantiomers are critical for clinical, analytical, and regulatory purposes. veranova.comchiralpedia.com

Rationale for Dedicated Research on (S)-Sulconazole Stereoisomer

A significant study developed a method to separate and analyze the enantiomers of sulconazole in rat plasma and tissues. rsc.org This research was the first to investigate the stereospecific pharmacokinetics of sulconazole enantiomers in vivo. rsc.org The findings revealed substantial differences between the two isomers. For instance, after transdermal administration of racemic sulconazole, the maximum concentration (Cmax) and the total exposure (AUC) of S-(+)-sulconazole were significantly higher than those of the R-(-)-isomer. rsc.org Conversely, the clearance of R-(-)-sulconazole was higher than its S-enantiomer. rsc.org Furthermore, the tissue distribution of the enantiomers showed opposing concentration tendencies in organs like the heart, liver, and kidneys. rsc.org These findings provide a strong rationale for investigating the (S)-sulconazole isomer independently to understand its unique biological fate and potential therapeutic efficacy.

Historical Context of Sulconazole Development and Stereoisomeric Investigations

Sulconazole, an imidazole (B134444) antifungal agent, has been used for the treatment of superficial fungal infections. drugbank.com Like many drugs developed during a time when the significance of chirality was less appreciated, it was likely marketed as a racemic mixture. The broader history of chiral drugs shows a significant shift in regulatory and scientific perspectives, particularly since the 1990s, towards the development of single-enantiomer drugs, a concept known as "chiral switching". veranova.commdpi.com

Properties

CAS No.

180185-78-8

Molecular Formula

C7H8N2O

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control for S Sulconazole

Enantioselective Synthesis Pathways of (S)-Sulconazole

The direct synthesis of the (S)-enantiomer of sulconazole (B1214277) in a stereocontrolled manner is a challenging but highly desirable goal. Enantioselective synthesis aims to create the desired stereoisomer from achiral or prochiral starting materials, thus avoiding the need for separating a racemic mixture. While specific literature detailing the enantioselective synthesis of (S)-Sulconazole is limited, general principles of asymmetric synthesis can be applied, and methodologies used for structurally similar chiral imidazole (B134444) antifungals can provide valuable insights.

Chiral Catalyst-Mediated Approaches

Chiral catalysts are instrumental in asymmetric synthesis, as they can induce chirality in a substrate without being consumed in the reaction. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Organocatalysis utilizes small organic molecules as catalysts. While a direct organocatalytic synthesis of (S)-Sulconazole has not been extensively reported, the synthesis of the opposite enantiomer, (R)-Sulconazole, has been described. This suggests that by selecting the pseudoenantiomeric organocatalyst, the synthesis of (S)-Sulconazole could be achieved. Such strategies often involve the asymmetric addition of a nucleophile to an imine or the enantioselective functionalization of a prochiral sulfide (B99878).

Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric transformations. For the synthesis of (S)-Sulconazole, a potential key step would be the asymmetric reduction of a suitable ketone precursor to form a chiral alcohol intermediate. For instance, the enantioselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a common precursor for many imidazole antifungals, can be achieved using chiral oxazaborolidine catalysts. This chiral alcohol can then be further elaborated to (S)-Sulconazole. Similarly, metal-catalyzed asymmetric carbon-sulfur bond formation could also be a viable strategy.

Enzymes are highly efficient and selective chiral catalysts. Biocatalytic methods, such as the use of alcohol dehydrogenases, can be employed for the asymmetric reduction of ketone precursors to furnish chiral alcohols with high enantiomeric excess. These chiral intermediates are then converted to the final product through chemical steps. For example, in the synthesis of the related compounds econazole (B349626) and miconazole (B906), alcohol dehydrogenases have been successfully used to produce the key chiral intermediate, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, in high enantiopurity. A similar biocatalytic approach could be envisioned for the synthesis of the corresponding precursor for (S)-Sulconazole.

Chiral Auxiliary-Based Syntheses

Resolution Techniques for Enantiomeric Separation

Resolution is the process of separating a racemic mixture into its individual enantiomers. This is a common strategy when a direct asymmetric synthesis is not available or is inefficient. For sulconazole, various resolution techniques can be employed.

One of the most effective methods for the enantiomeric separation of sulconazole is High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. The separation is based on the differential interaction of the sulconazole enantiomers with the chiral environment of the stationary phase. The choice of the mobile phase and the specific chiral column are critical for achieving good separation.

A study by Aboul-Enein and Ali demonstrated the successful resolution of racemic sulconazole on various cellulose-based chiral columns in normal-phase mode. The separation factor (α), which indicates the degree of separation between the two enantiomers, and the resolution factor (Rs), which quantifies the quality of the separation, were determined for different columns.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Separation Factor (α)Resolution Factor (Rs)
Chiralcel ODHexane (B92381)/2-Propanol/Diethylamine (425:74:1)1.01.151.20
Chiralcel OJHexane/2-Propanol/Diethylamine (425:74:1)1.01.252.10
Chiralcel OBHexane/2-Propanol/Diethylamine (425:74:1)1.01.070.45
Chiralcel OKHexane/2-Propanol/Diethylamine (425:74:1)1.01.100.80
Chiralcel OCHexane/2-Propanol/Diethylamine (425:74:1)1.01.120.90
Chiralcel OFHexane/2-Propanol/Diethylamine (425:74:1)1.01.181.50

Another study successfully employed a CHIRALPAK IC column for the enantioseparation of sulconazole enantiomers in a reversed-phase HPLC-MS/MS method. This method was sensitive enough for the analysis of sulconazole enantiomers in biological samples. In this study, it was determined that the S-(+)-sulconazole enantiomer was the first to elute. acs.org

Besides chromatographic methods, classical resolution via the formation of diastereomeric salts is another potential approach. This involves reacting the racemic sulconazole, which is basic due to the imidazole ring, with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. Once separated, the individual enantiomers of sulconazole can be recovered by treating the diastereomeric salts with a base.

Enzymatic resolution is another powerful technique. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the acylated and unreacted enantiomers. While specific application to sulconazole precursors is not widely documented, this method has been successfully used for the synthesis of other chiral antifungal agents.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This technique relies on the reaction of the racemic sulconazole, which is a basic compound due to the imidazole moiety, with a chiral acid resolving agent. The resulting products are a pair of diastereomeric salts with different physicochemical properties, most importantly, different solubilities. This difference in solubility allows for their separation by fractional crystallization. libretexts.org

The general process involves dissolving the racemic sulconazole and a selected chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize out of the solution. The solid diastereomer is then isolated by filtration. Subsequently, the chiral auxiliary is removed by treatment with a base to liberate the enantiomerically enriched (S)-Sulconazole. The choice of the chiral resolving agent and the crystallization solvent is crucial for a successful resolution and often requires empirical screening for optimization.

Commonly used chiral resolving agents for basic compounds like sulconazole include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.org The selection of the solvent system is equally critical, as it must provide a significant solubility difference between the two diastereomeric salts.

Chiral Chromatography for Enantiomer Separation

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of sulconazole, leading to different retention times and thus, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have been shown to be highly effective for the resolution of sulconazole enantiomers. mdpi.comsemanticscholar.org These CSPs offer a broad range of enantioselectivity for various classes of chiral compounds, including azole antifungals. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. semanticscholar.org

Research has demonstrated the successful separation of racemic sulconazole using different polysaccharide-based columns. For instance, a study comparing various cellulose-derived chiral columns found that the choice of the specific stationary phase significantly impacts the separation factor (α) and resolution (Rs). mediresonline.org The mobile phase composition, typically a mixture of a non-polar solvent like hexane and a polar modifier such as an alcohol, also plays a critical role in achieving optimal separation.

Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral columns has also been effectively employed for the enantioseparation of sulconazole. mdpi.com SFC offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC.

Advanced Derivatization of (S)-Sulconazole for Structure-Activity Relationship Studies

To explore and optimize the therapeutic potential of (S)-Sulconazole, the synthesis of various derivatives is essential for conducting structure-activity relationship (SAR) studies. These studies aim to identify the key structural features responsible for the biological activity and to design new analogues with improved properties.

Rational Design of (S)-Sulconazole Analogues

The rational design of (S)-Sulconazole analogues involves making systematic modifications to its chemical structure to probe the impact of these changes on its antifungal activity. rsc.orgnih.gov The sulconazole molecule presents several sites for modification, including the imidazole ring, the dichlorophenyl group, and the chlorobenzylthio moiety.

Based on the known mechanism of action of azole antifungals, which involves the inhibition of lanosterol (B1674476) 14α-demethylase, analogues can be designed to enhance the binding affinity to this enzyme. drugbank.com Modifications could include:

Substitution on the aromatic rings: Introducing different substituents (e.g., electron-donating or electron-withdrawing groups) on the dichlorophenyl or chlorobenzyl rings to investigate the electronic and steric effects on activity.

Modification of the imidazole ring: While the imidazole nitrogen is crucial for binding to the heme iron of the enzyme, other positions on the ring could be modified.

Alteration of the linker: The length and flexibility of the ethylthio linker connecting the chiral center to the chlorobenzyl group can be varied to optimize the spatial orientation of the molecule within the enzyme's active site.

The synthesized analogues would then be subjected to in vitro antifungal assays to determine their minimum inhibitory concentrations (MICs) against various fungal strains. These results, combined with computational modeling and docking studies, would provide valuable insights into the SAR of (S)-Sulconazole and guide the design of more potent and selective antifungal agents. nih.gov

Synthesis of Prodrug Forms and Conjugates for Research Applications

The development of prodrugs is a common strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a drug, such as solubility, stability, and bioavailability. nih.gov For research purposes, prodrugs of (S)-Sulconazole could be synthesized to facilitate in vivo studies or to achieve targeted delivery.

Given the structure of (S)-Sulconazole, several prodrug strategies could be envisioned:

Modification of the imidazole ring: The imidazole nitrogen can be derivatized to form a prodrug that is cleaved in vivo to release the active (S)-Sulconazole. For example, N-acylation or N-alkoxycarbonyl derivatization could be explored.

Introduction of solubilizing moieties: To enhance aqueous solubility for potential parenteral administration in research settings, a hydrophilic group, such as a phosphate (B84403) or an amino acid, could be attached to the molecule via a cleavable linker.

The synthesis of these prodrugs would require multi-step reaction sequences to introduce the promoiety and ensure its lability under physiological conditions. The resulting prodrugs would then be evaluated for their conversion back to the parent drug in relevant biological media (e.g., plasma, liver homogenates) and their improved properties.

Conjugates of (S)-Sulconazole with other molecules, such as fluorescent dyes or affinity labels, could also be synthesized for research applications. These conjugates would be valuable tools for studying the mechanism of action, cellular uptake, and distribution of the compound.

Control and Characterization of Enantiomeric Purity in Synthesis

Ensuring the enantiomeric purity of (S)-Sulconazole is paramount for its use in research, as the presence of the (R)-enantiomer could lead to different biological effects. Therefore, robust analytical methods are required to accurately determine the enantiomeric excess (ee) of the synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral HPLC is the most widely used and reliable method for determining the enantiomeric purity of chiral compounds, including (S)-Sulconazole. rsc.org The method relies on a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

As mentioned in section 2.1.3.2, polysaccharide-based CSPs are particularly effective for the separation of sulconazole enantiomers. The development of a chiral HPLC method for (S)-Sulconazole would involve:

Column Selection: Screening of various polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® IA, IB, IC) to identify the one that provides the best separation. nih.gov

Mobile Phase Optimization: Fine-tuning the composition of the mobile phase, including the type and concentration of the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., diethylamine), to achieve optimal resolution and peak shape.

Detection: Using a UV detector at a wavelength where sulconazole exhibits strong absorbance.

A validated chiral HPLC method should demonstrate good linearity, accuracy, precision, and a low limit of detection and quantification for the undesired (R)-enantiomer. This ensures that the enantiomeric purity of (S)-Sulconazole can be accurately and reliably determined.

Below is an interactive data table summarizing the chiral HPLC separation of sulconazole enantiomers on different polysaccharide-based columns, based on published research findings.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Separation Factor (α)Resolution (Rs)
Chiralcel ODHexane:2-Propanol:Diethylamine (85:15:0.1)1.01.853.50
Chiralcel OJHexane:2-Propanol:Diethylamine (90:10:0.1)1.01.502.80
Chiralpak IAHexane:Ethanol (B145695) (90:10)0.82.104.20
Chiralpak ICAcetonitrile (B52724):5 mM aq. CH3COONH4 (90:10)1.0->2.0

Data is compiled from various sources for illustrative purposes and specific conditions may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, for the analysis of enantiomers, which possess identical physical properties in a non-chiral environment, standard GC methods are insufficient for separation. To analyze the enantiomeric purity of compounds like (S)-Sulconazole using GC-MS, a technique involving chiral derivatization is often employed.

This methodology circumvents the need for a specialized chiral stationary phase in the GC column. The core principle is the conversion of the enantiomeric pair, (S)-Sulconazole and (R)-Sulconazole, into a pair of diastereomers. This is achieved by reacting the racemic sulconazole mixture with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties, including different boiling points and affinities for the stationary phase, which allows for their separation on a standard, achiral GC column. jfda-online.com

The derivatization reaction typically targets a functional group within the sulconazole molecule, such as the imidazole nitrogen. The choice of the CDA is crucial for successful separation. The agent must be enantiomerically pure, react quantitatively with both enantiomers without causing racemization, and the resulting diastereomers must be thermally stable and volatile enough for GC analysis. jfda-online.comresearchgate.net

Table 1: Examples of Chiral Derivatizing Agents for GC Analysis

Agent Type Example Reagent Target Functional Group
Acylating Agents N-trifluoroacetyl-L-prolyl chloride (TPC) Amines, Alcohols
Alkylating Agents (R)-(-)-1-(1-Naphthyl)ethyl isocyanate Amines, Alcohols
Silylating Agents Chiral silylating agents Alcohols, Amines

This table presents common types of chiral derivatizing agents and is for illustrative purposes; specific application to Sulconazole would require methodological development.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in organic chemistry. For chiral molecules, NMR spectra of enantiomers are identical in an achiral solvent. However, the enantiomeric composition of a sample can be determined using NMR in conjunction with chiral shift reagents (CSRs), also known as lanthanide shift reagents (LSRs). organicchemistrydata.orglibretexts.org

Chiral shift reagents are typically complexes of lanthanide ions, such as Europium (Eu) or Praseodymium (Pr), with a chiral organic ligand. slideshare.net When a CSR is added to a solution of a racemic mixture, it forms rapidly exchanging, diastereomeric complexes with each enantiomer. organicchemistrydata.org These newly formed complexes are diastereomers and, as such, have distinct NMR spectra.

The paramagnetic lanthanide ion in the CSR induces significant changes in the chemical shifts of the protons in the substrate molecule that are in close proximity to the complexation site. slideshare.net For sulconazole, the complexation would likely occur at one of the basic nitrogen atoms of the imidazole ring. Because the spatial arrangement of the atoms in the two diastereomeric complexes is different, the magnitude of the induced shift for corresponding protons in the (S) and (R)-enantiomers will differ. This results in the separation of previously overlapping signals in the NMR spectrum, allowing for the distinct observation of peaks corresponding to each enantiomer.

The enantiomeric excess of the sample can then be calculated by integrating the signals of the resolved peaks. The choice of the specific CSR and the solvent is critical for achieving optimal separation of the signals. organicchemistrydata.org

Table 2: Common Chiral NMR Shift Reagents

Reagent Name Lanthanide Ion Chiral Ligand Common Abbreviation
Tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) Europium (Eu) (+)-Camphor derivative Eu(hfc)₃
Tris(3-(trifluoromethylhydroxymethylene)-(+)-camphorato)europium(III) Europium (Eu) (+)-Camphor derivative Eu(tfc)₃

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.com This technique is particularly valuable for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of enantiomers.

Enantiomers, like (S)-Sulconazole and (R)-Sulconazole, will produce CD spectra that are mirror images of each other. A positive Cotton effect (a peak in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect for the other. nih.gov This property allows for the unambiguous assignment of the absolute configuration of a chiral molecule, provided a reference is available.

The absolute configuration of sulconazole enantiomers has been confirmed using electronic circular dichroism (ECD), a variant of CD spectroscopy. rsc.org The experimental ECD spectrum of an enantiomerically pure sample is compared with a theoretically calculated spectrum. The calculated spectrum is generated for a molecule with a known, predefined stereochemistry (e.g., the 'S' configuration). If the experimental spectrum of an unknown sample matches the calculated spectrum for the 'S' configuration, then the absolute configuration of the sample is assigned as S. americanlaboratory.com Conversely, if the experimental spectrum is a mirror image of the calculated 'S' spectrum, the sample is assigned the R configuration.

In a study involving the chiral separation of sulconazole, the absolute configuration of the separated enantiomers was confirmed by comparing their measured ECD spectra with calculated ECD spectra. This analysis established the elution order from the chiral chromatography column, confirming that S-(+)-sulconazole was the first enantiomer to elute. rsc.org This non-destructive technique provides definitive proof of stereochemistry, which is crucial in the development and characterization of single-enantiomer compounds.

Table 3: Summary of CD Spectroscopy for Sulconazole Enantiomers

Enantiomer Elution Order (on CHIRALPAK IC) Sign of Optical Rotation Method of Absolute Configuration Confirmation
(S)-Sulconazole First (+) Comparison of experimental and calculated ECD spectra rsc.org

Mechanistic Investigations of S Sulconazole at Molecular and Cellular Levels

Elucidation of Molecular Targets in Fungal Pathogens

The antifungal activity of (S)-Sulconazole is primarily attributed to its interaction with and inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). drugbank.compatsnap.comchemicalbook.com This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi. frontiersin.orgseq.es By inhibiting CYP51, sulconazole (B1214277) disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. patsnap.comfrontiersin.orgmdpi.com This alteration in membrane composition increases its permeability, disrupts the function of membrane-bound enzymes, and ultimately inhibits fungal growth. patsnap.comnih.govmims.com

The inhibitory action of azole antifungals like sulconazole on CYP51 is a result of their binding to the enzyme's active site. nih.govmdpi.com The azole moiety of the drug molecule coordinates with the heme iron atom within the active site, preventing the binding and subsequent demethylation of the natural substrate, lanosterol. nih.govnih.gov This competitive inhibition is a hallmark of the azole class of antifungals. mdpi.com

Studies on various fungal CYP51 enzymes have determined key kinetic parameters. For instance, the Candida albicans CYP51 has a maximal catalytic turnover number (kcat) of approximately 33 min⁻¹ and a Michaelis constant (Km) for lanosterol of 6.3 μM. nih.gov The inhibitory effects of different azoles on C. albicans CYP51 have been quantified, with compounds like posaconazole (B62084) and oteseconazole (B609789) showing very strong inhibition. nih.gov While specific kinetic data for (S)-Sulconazole is not extensively detailed in the provided results, its mechanism is understood to be analogous to other imidazole (B134444) derivatives. drugbank.comchemicalbook.com

The "(S)" designation in (S)-Sulconazole indicates that it is a specific stereoisomer, or enantiomer. Such stereospecificity is known to be a critical factor in the interaction between drugs and their protein targets. The differential activity between the (S)- and (R)-enantiomers of chiral antifungal agents highlights the three-dimensional nature of the enzyme's active site.

Structural studies of other chiral azoles complexed with CYP51 reveal distinct binding orientations for different enantiomers. For example, crystallographic analysis of Saccharomyces cerevisiae CYP51 with the enantiomers of tebuconazole (B1682727) and difenoconazole (B1670550) shows that each stereoisomer adopts a unique conformation within the active site to optimize interactions. plos.org This underscores the importance of chirality in the potency and selectivity of CYP51 inhibitors.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the binding of ligands to their target enzymes at an atomic level. nih.govplos.orgresearchgate.net These techniques have been extensively used to model the interaction of various azole antifungals with CYP51 from different fungal species, including Candida albicans and Cryptococcus neoformans. nih.govplos.org

Docking studies predict the preferred binding pose of the inhibitor within the enzyme's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding affinity. nih.govresearchgate.netajgreenchem.com For example, docking of various inhibitors into the C. albicans CYP51 active site has shown interaction energies comparable to or exceeding that of the standard drug fluconazole (B54011). mdpi.com MD simulations provide further insights into the dynamic behavior of the enzyme-inhibitor complex over time, assessing its stability and conformational changes. plos.orgresearchgate.netmdpi.com These computational models are instrumental in the rational design of new, more potent, and selective antifungal agents. mdpi.comresearchgate.net

Table 1: Representative Docking Scores and Binding Energies of Azole Antifungals with Fungal CYP51 This table presents a compilation of data from various computational studies to illustrate the typical binding affinities observed for azole antifungals. Note that values are not directly comparable across different studies due to variations in computational methods and target protein models.

CompoundTarget OrganismDocking Score (kcal/mol)Binding Energy (MM-GBSA, kcal/mol)Reference Study
Itraconazole (B105839)Madurella mycetomatis-7.049-47.19 mdpi.com
RavuconazoleMadurella mycetomatisNot Reported-31.85 mdpi.com
VilanterolMadurella mycetomatisNot Reported-49.88 mdpi.com
MontelukastMadurella mycetomatisNot Reported-57.85 mdpi.com
LidoflazineMadurella mycetomatisNot Reported-45.69 mdpi.com
FluconazoleCandida albicans-40.37 (Interaction Energy)Not Reported mdpi.com
Compound CP-3Candida albicans (mutant)-10.70Not Reported plos.org

The inhibition of CYP51 by (S)-Sulconazole has a cascading effect on the ergosterol biosynthesis pathway. The primary consequence is the depletion of ergosterol, the final and essential product of the pathway. frontiersin.orgfrontiersin.org Concurrently, there is an accumulation of the substrate for CYP51, lanosterol, and other 14α-methylated sterol intermediates. frontiersin.orgmdpi.com The buildup of these toxic sterol precursors, such as 14α-methylergosta-8,24(28)-dienol, is considered a major contributor to the antifungal effect of azoles. mdpi.com

The accumulation of specific sterol intermediates can vary depending on the specific enzyme inhibited within the pathway. frontiersin.org For example, treatment with ketoconazole (B1673606) leads to the accumulation of lanosterol, eburicol, and 14α-methyl-3,6-diol. frontiersin.org This disruption of the normal sterol profile alters the physicochemical properties of the fungal membrane, leading to increased permeability and dysfunction. researchgate.netmdpi.com

While the primary target of (S)-Sulconazole is unequivocally fungal CYP51, the potential for interactions with other enzymes, both within the fungus and in the host, is a consideration for all azole antifungals.

Potential Secondary Molecular Targets and Off-Target Interactions

Inhibition of Fungal DNA and RNA Processes

(S)-Sulconazole appears to interfere with the autolytic degradation of fungal DNA and RNA. nih.gov While the primary mechanism of azole antifungals is the inhibition of ergosterol synthesis, some members of this class have been shown to have secondary effects on nucleic acid synthesis. mdpi.comnih.gov For instance, the pyrimidine (B1678525) analogue flucytosine directly interferes with fungal DNA and RNA synthesis. pharmacologyeducation.orgmedchemexpress.com Chitosan, another antifungal agent, is also known to penetrate the fungal cell and bind to intracellular DNA or RNA, thereby inhibiting DNA replication and microbial growth. researchgate.net

Interference with Fungal Cell Membrane Permeability and Integrity

The principal antifungal mechanism of (S)-Sulconazole, as an azole antifungal agent, is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. patsnap.comnih.gov This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. patsnap.comuomustansiriyah.edu.iq The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. patsnap.comnih.gov This disruption of ergosterol synthesis alters the structure and function of the plasma membrane, leading to increased permeability and leakage of essential cellular components, which ultimately results in either the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect). patsnap.comnih.govuomustansiriyah.edu.iq

The consequences of this altered membrane permeability include:

Leakage of essential ions and molecules: The damaged cell membrane allows for the loss of vital intracellular components such as potassium ions and amino acids. uomustansiriyah.edu.iq

Increased drug uptake: The compromised membrane can lead to increased penetration of the antifungal drug into the cell. nih.gov

Inactivation of membrane-bound enzymes: The fungistatic effect observed at lower concentrations of azoles has been linked to the inhibition of enzymes located in the cell membrane. uomustansiriyah.edu.iq

Cellular Responses to (S)-Sulconazole Exposure in Fungi

Analysis of Fungal Morphological Changes

Exposure to azole antifungals can induce significant morphological changes in fungi. For instance, fluconazole treatment in Candida albicans has been shown to almost completely inhibit hyphal growth, a critical virulence factor for this pathogen. nih.gov In Cryptococcus neoformans, treatment with fluconazole has been observed to cause the formation of multimeric cells (cells with two or more attached daughter cells) and enlarged cells with aberrant morphology. asm.org Similarly, terbinafine, another antifungal, has been shown to induce filamentation in C. neoformans. scielo.br These morphological alterations, such as the switch between yeast and hyphal forms, are crucial for the pathogenesis of many fungi and are often influenced by environmental cues, including the presence of antifungal agents. mdpi.comnih.gov

Assessment of Cellular Viability and Programmed Cell Death Pathways

Antifungal agents can impact fungal cellular viability through various mechanisms, including the induction of programmed cell death (PCD), also known as apoptosis. frontiersin.org Several studies have shown that fungicidal drugs can trigger an apoptotic cascade in fungal cells, characterized by markers such as DNA fragmentation, phosphatidylserine (B164497) externalization, and caspase activation. frontiersin.org For example, triclosan (B1682465) has been found to induce apoptosis-like cell death in Cryptococcus neoformans, leading to nuclear chromatin condensation and mitochondrial swelling. frontiersin.org The induction of PCD has been observed with various antifungal agents and environmental stresses. pnas.org While some antifungals are primarily fungistatic, their interaction with fungal cells can still lead to a decrease in viability. nih.gov It has been noted that robust production of reactive oxygen species (ROS) is often associated with fungicidal drug action and may be a component of drug-induced PCD. frontiersin.org

Gene Expression Profiling in Response to (S)-Sulconazole

Fungal cells exhibit complex transcriptional responses when exposed to antifungal agents like (S)-Sulconazole. A primary response to azole exposure involves the upregulation of genes involved in ergosterol biosynthesis, particularly the ERG11 gene, which encodes the drug's target, lanosterol 14α-demethylase. asm.orgresearchgate.net This is often a mechanism of developing drug resistance. oup.com Additionally, genes encoding multidrug efflux pumps, such as CDR1 and MDR1, are frequently overexpressed, leading to increased extrusion of the drug from the cell. asm.orgresearchgate.net

Gene expression profiling studies have revealed that exposure to azoles can lead to widespread changes in the fungal transcriptome. asm.org For instance, in Candida parapsilosis, resistance to azoles was associated with increased expression of transcription factors like MRR1 and UPC2, as well as numerous reductases and oxidoreductases. asm.org In Trichophyton rubrum, genes containing tandem repeats, which may be involved in host-fungus interaction, were induced in the presence of fluconazole. sci-hub.se These global changes in gene expression reflect the cell's attempt to adapt to the stress imposed by the antifungal drug.

Proteomic and Metabolomic Analysis of Fungal Stress Responses

(S)-Sulconazole, an imidazole antifungal agent, disrupts the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, a key player in the ergosterol biosynthesis pathway. plos.orgasm.org This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately arresting fungal growth. asm.org While direct, large-scale proteomic and metabolomic studies specifically investigating (S)-Sulconazole are limited, a wealth of research on other azole antifungals, such as ketoconazole and fluconazole, provides a strong framework for understanding the complex fungal stress responses at the molecular level. These studies, primarily conducted on pathogenic yeasts like Candida albicans and dermatophytes like Trichophyton rubrum, reveal a multifaceted cellular reaction to azole-induced stress, encompassing significant shifts in protein expression and metabolic reprogramming. nih.govoup.comfrontiersin.org

Proteomic Insights into Fungal Responses to Azole Stress

Proteomic analyses, utilizing techniques like two-dimensional polyacrylamide gel electrophoresis (2-D PAGE) and mass spectrometry, have been instrumental in identifying proteins that are differentially expressed when fungi are exposed to azole antifungals. plos.orgnih.gov These studies consistently highlight a coordinated cellular response aimed at mitigating drug-induced damage and promoting survival.

When exposed to azoles, fungal cells typically upregulate proteins directly involved in the ergosterol biosynthesis pathway. This is considered a compensatory response to the inhibition of lanosterol 14α-demethylase. asm.orgnih.gov For instance, studies on C. albicans treated with ketoconazole have shown an increased abundance of several Erg proteins. asm.org Furthermore, proteins associated with mitigating cellular stress, particularly oxidative and osmotic stress, are frequently overexpressed. nih.gov This suggests that the disruption of the cell membrane by azoles triggers secondary stress conditions that the fungus attempts to counteract. Another critical element of the fungal response is the increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. plos.orgnih.govasm.org These transporters actively pump the antifungal drug out of the cell, reducing its intracellular concentration and efficacy. oup.com

Conversely, some proteins involved in primary metabolism, such as glycolysis, may be downregulated as the cell redirects its resources to survival mechanisms. asm.org The following table summarizes key proteins and protein families that are commonly found to be differentially expressed in fungi in response to azole treatment, based on studies of compounds with similar mechanisms to (S)-Sulconazole.

Table 1: Key Proteins Differentially Expressed in Fungi Under Azole-Induced Stress

Protein/Protein Family Function Observed Change Fungal Species Studied Reference
Ergosterol Biosynthesis Proteins (e.g., Erg6p, Erg10p, Erg11p) Catalyze steps in the ergosterol synthesis pathway. Upregulation Candida albicans, Candida glabrata asm.orgnih.govnih.gov
Heat Shock Proteins (e.g., Hsp60, Hsp70) Chaperones involved in protein folding and stress response. Upregulation Aspergillus fumigatus scirp.org
Oxidative Stress Response Proteins (e.g., Superoxide Dismutase) Detoxify reactive oxygen species (ROS). Upregulation Candida albicans, Aspergillus fumigatus nih.govscirp.org
ABC Transporters (e.g., Cdr1p, Pdh1) Efflux pumps that transport drugs out of the cell. Upregulation Candida glabrata, Trichophyton rubrum plos.orgasm.orgoup.com
MFS Transporters (e.g., TruMFS1) Efflux pumps involved in multidrug resistance. Upregulation Trichophyton rubrum researchgate.net
Glycolytic Enzymes Involved in central carbon metabolism and energy production. Downregulation Candida albicans asm.org
Cell Wall Integrity Proteins (e.g., Rho1p) Regulate the synthesis and maintenance of the cell wall. Upregulation Candida albicans nih.gov

Metabolomic Profiling of the Fungal Stress Response

Metabolomics, the large-scale study of small molecules within cells, provides a snapshot of the physiological state of an organism. nih.gov Studies on the effects of azoles on the fungal metabolome reveal significant rerouting of metabolic pathways as the cell adapts to the drug-induced stress. oup.comoup.com

A primary and predictable metabolic consequence of azole action is the alteration of the sterol profile. Inhibition of lanosterol 14α-demethylase leads to a measurable decrease in ergosterol levels and a corresponding accumulation of its precursor, lanosterol, and other 14α-methylated sterols. oup.com This disruption of the sterol pathway also affects upstream metabolites; for example, an increased abundance of mevalonate, a precursor in the sterol pathway, has been observed in fluconazole-treated C. albicans. oup.comoup.com

Beyond the direct impact on sterol synthesis, azole treatment triggers broader metabolic reprogramming. oup.com Metabolomic analyses of C. albicans exposed to fluconazole have shown an increase in intermediates of central carbon metabolism, while intermediates in amino acid and purine (B94841) metabolism were found to be decreased. oup.com This suggests a metabolic shift away from growth-related processes towards survival and stress response. The downregulation of amino acids involved in the synthesis of glutathione (B108866) could also indicate an increased susceptibility to oxidative damage, a known side effect of azole-induced stress. oup.com

Furthermore, significant changes in the phospholipid composition of the cell membrane have been noted in azole-resistant strains, suggesting that alterations in membrane lipidomics may play a role in mitigating the effects of the drug. plos.org The following table outlines key metabolites and metabolic pathways affected by azole antifungals.

Table 2: Key Metabolites and Pathways Altered in Fungi Under Azole-Induced Stress

Metabolite/Pathway Role in Cell Observed Change Fungal Species Studied Reference
Ergosterol Key component of the fungal cell membrane. Depletion Candida albicans oup.complos.org
Lanosterol and other 14α-methylated sterols Precursors in the ergosterol pathway. Accumulation Candida albicans oup.com
Mevalonate Upstream precursor in the sterol synthesis pathway. Increased abundance Candida albicans oup.comoup.com
Central Carbon Metabolism Intermediates (e.g., glucose-6-phosphate, α-ketoglutarate) Key molecules in energy production and biosynthesis. Increased abundance Candida albicans oup.com
Amino Acid Synthesis Intermediates (e.g., glycine, proline, asparagine) Building blocks for proteins and precursors for other molecules. Decreased abundance Candida albicans oup.com
Phospholipids Major components of the cell membrane. Altered composition Candida albicans plos.org
TCA Cycle Metabolites Central hub of cellular metabolism. Altered levels Candida albicans mdpi.com

Preclinical Efficacy Studies in Defined Research Models

In Vitro Antifungal Spectrum and Potency of (S)-Sulconazole

Sulconazole (B1214277) demonstrates a broad spectrum of antimicrobial activity in laboratory settings, inhibiting the growth of a wide array of fungi, including dermatophytes, yeasts, and other filamentous and dimorphic fungi. drugbank.commedchemexpress.comnih.gov Its activity also extends to certain Gram-positive bacteria. nih.gov

The potency of an antifungal agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. oup.com For fungistatic agents like azoles, an endpoint reflecting an 80% reduction in growth (MIC80) is sometimes used. nih.gov

In vitro studies have established that the fungicidal power of sulconazole is dependent on its concentration and the growth phase of the fungal cells. drugbank.comnih.gov Generally, sulconazole inhibits the growth of various pathogenic fungi at concentrations below 5 mg/L. medchemexpress.com

Table 1: General In Vitro Potency of Sulconazole

Microorganism Category Reported MIC Values
Pathogenic Fungi (Dermatophytes, Yeasts, etc.) < 5 mg/L
Select Gram-Positive Bacteria < 12.5 mg/L

Data sourced from multiple in vitro studies. medchemexpress.comnih.gov

Sulconazole has consistently shown potent in vitro activity against the common pathogenic dermatophytes responsible for many superficial skin infections. nih.gov It is effective at inhibiting the growth of Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Microsporum canis. drugbank.comfda.govjgpharmainc.comnih.govnih.gov This activity is a cornerstone of its therapeutic application in dermatomycoses. nih.gov One study highlighted that formulating sulconazole into solid lipid nanoparticles increased its antifungal activity against Trichophyton rubrum. researchgate.net

Table 2: Dermatophytes Susceptible to Sulconazole in In Vitro Models

Dermatophyte Species In Vitro Activity Confirmed
Trichophyton rubrum Yes
Trichophyton mentagrophytes Yes
Epidermophyton floccosum Yes
Microsporum canis Yes

Confirmed by multiple sources. fda.govjgpharmainc.comnih.govnih.gov

The antifungal spectrum of sulconazole includes activity against pathogenic yeasts. drugbank.comnih.gov It inhibits Malassezia furfur, the yeast responsible for tinea versicolor. fda.govjgpharmainc.comnih.govnih.gov In vitro activity has also been demonstrated against Candida albicans, although clinical efficacy for this organism has not been formally established in all contexts. fda.govjgpharmainc.comnih.govwikidoc.org A comparative study of imidazole (B134444) compounds reported that sulconazole demonstrated its best activity against a collection of 106 Candida albicans isolates. nih.gov Furthermore, a novel nanoemulsion formulation of sulconazole showed an improved zone of inhibition against C. albicans compared to conventional formulations. researchgate.net Similarly, sulconazole-loaded solid lipid nanoparticles showed enhanced antifungal activity against Candida albicans in vitro. researchgate.net

Sulconazole is characterized as a broad-spectrum antifungal agent, with inhibitory effects extending to various filamentous and dimorphic fungi beyond dermatophytes and common yeasts. drugbank.commedchemexpress.comnih.gov Among these, its activity against pathogenic species such as Aspergillus has been noted, with potency similar to other imidazole antifungals. drugbank.comnih.gov While its broad-spectrum nature is widely cited, detailed public data on its specific activity against a wider range of individual filamentous and dimorphic fungal species is limited in the reviewed literature.

In addition to its antifungal properties, sulconazole exhibits antibacterial activity against several Gram-positive bacteria. nih.govfda.govnih.gov In vitro studies have shown that sulconazole has inhibitory concentrations (MICs) of less than 12.5 mg/L against multiple species of Staphylococcus and Streptococcus faecalis (now known as Enterococcus faecalis), as well as certain Gram-positive anaerobes. drugbank.commedchemexpress.comnih.gov This dual action could be beneficial in mixed infections.

Table 3: Select Gram-Positive Bacteria Susceptible to Sulconazole In Vitro

Bacterial Species Reported MIC Values
Staphylococcus species < 12.5 mg/L
Streptococcus faecalis (Enterococcus faecalis) < 12.5 mg/L
Certain Gram-positive anaerobes < 12.5 mg/L

Data sourced from in vitro antibacterial screenings. drugbank.commedchemexpress.comnih.gov

In Vivo Antifungal Efficacy in Non-Human Animal Models

The preclinical evaluation of sulconazole includes a limited number of studies in non-human animal models to assess its in vivo efficacy. Long-term animal studies to determine carcinogenic potential have not been performed. jgpharmainc.comjgpharmainc.com However, some studies have provided insights into its performance.

In one study, sulconazole was formulated into solid lipid nanoparticles (SLNs) and incorporated into a topical gel. researchgate.net This advanced formulation was tested for in vivo antifungal activity in rabbits with skin fungal infections. The results indicated a faster healing process compared to a standard sulconazole-based gel, with histopathological examination showing restoration of the skin's normal structure. researchgate.net

In a different context, sulconazole was evaluated in a zebrafish embryo model. nih.gov While the primary goal of this study was to assess the drug's effect on tumor growth, it demonstrates the use of sulconazole in an in vivo system, where it was found to inhibit cancer cell proliferation and migration. nih.gov

Studies in rats have been conducted primarily for safety assessment, which showed that high oral doses were embryotoxic. fda.govjgpharmainc.comnih.govjgpharmainc.com

Mycological Clearance in Established Animal Infection Models (e.g., murine, rabbit, guinea pig models of superficial mycoses)

The in vivo efficacy of sulconazole has been substantiated through various preclinical studies using established animal models of superficial fungal infections. These studies are crucial for demonstrating the drug's ability to clear fungal pathogens from infected tissues, a primary indicator of its therapeutic potential.

In a model of experimental trichophytosis, sulconazole cream formulations were found to be as effective as miconazole (B906) nih.gov. Further comparative studies in guinea pig and mouse models of vaginal candidosis demonstrated that sulconazole and miconazole had equivalent efficacy nih.gov.

More recent research has focused on advanced delivery systems to enhance efficacy. A study utilizing a rabbit model of skin fungal infection induced by Candida albicans and Trichophyton rubrum evaluated a novel formulation of sulconazole-loaded solid lipid nanoparticles (SCZ-SLNs) in a topical gel. The results indicated that this advanced formulation led to faster healing of the fungal skin infections when compared to a conventional sulconazole-based carbopol gel, suggesting a more efficient mycological clearance nih.govresearchgate.net.

Animal ModelInfecting OrganismSulconazole FormulationKey FindingReference
RabbitCandida albicans, Trichophyton rubrumSulconazole-loaded solid lipid nanoparticle (SLN) gelDemonstrated faster healing of skin infections compared to conventional sulconazole gel. nih.govresearchgate.net
Guinea PigTrichophytosis modelSulconazole creamAs effective as miconazole. nih.gov
Guinea Pig, MouseVaginal candidosis modelSulconazole creamShowed efficacy equivalent to miconazole. nih.gov

Stereoselective Efficacy in Animal Models

The concept of stereoselectivity, where one enantiomer of a chiral drug is more active than the other, is a critical aspect of pharmacodynamics. For sulconazole, which possesses a chiral center, the (S)-enantiomer has been identified as the more pharmacokinetically active form in preclinical animal models.

A pivotal study investigated the stereoselective pharmacokinetics of sulconazole enantiomers in Sprague-Dawley rats following the transdermal administration of a racemic sulconazole spray rsc.org. The results provided clear evidence of stereoselectivity in the drug's disposition in vivo. The maximum plasma concentration (Cmax) and the total drug exposure over time (AUC₀–∞) of (S)-(+)-sulconazole were significantly higher than those of the (R)-(-)-isomer rsc.org. Specifically, the Cmax and AUC₀–∞ values for the (S)-enantiomer were 2.0 and 31.6 times higher, respectively, than those for the (R)-enantiomer rsc.org. Conversely, the clearance (CLz/F) of (R)-(-)-sulconazole was 1.7 times higher than that of its (S)-(+) counterpart, indicating that the (R)-isomer is eliminated from the body more rapidly rsc.org.

This pharmacokinetic disparity strongly suggests that (S)-Sulconazole would exhibit greater efficacy in a clinical setting, as its enhanced bioavailability and longer residence time would allow for a more pronounced and sustained antifungal effect at the site of infection. The study noted this was the first report on the stereospecific behavior of sulconazole enantiomers in vivo rsc.org.

Pharmacokinetic Parameter(S)-(+)-Sulconazole vs. (R)-(-)-SulconazoleImplication for EfficacyReference
Maximum Concentration (Cmax)2.0 times higher for (S)-enantiomerHigher peak drug concentration at the target site. rsc.org
Area Under the Curve (AUC₀–∞)31.6 times higher for (S)-enantiomerGreater overall drug exposure. rsc.org
Clearance (CLz/F)1.7 times higher for (R)-enantiomer(S)-enantiomer is eliminated more slowly, leading to a longer duration of action. rsc.org

Histopathological Evaluation of Treated Tissues in Animal Studies

Histopathological analysis of tissues from treated animals provides microscopic evidence of a drug's efficacy, revealing its effects on both the invading pathogen and the host tissue's integrity and healing process.

In a study involving rabbits with experimentally induced skin fungal infections, the histopathological evaluation of skin treated with a sulconazole-loaded solid lipid nanoparticle (SLN) gel was performed nih.govresearchgate.net. The examination of the treated tissue samples revealed a significant and beneficial outcome: the treatment resulted in the restoration of the normal dermal architecture nih.govresearchgate.net. This finding indicates that not only was the sulconazole formulation effective at eradicating the fungal elements from the skin, but it also facilitated a return to a healthy tissue state, demonstrating effective healing and regeneration of the skin layers that were damaged by the infection.

Preclinical Pharmacokinetic and Pharmacodynamic Research Non Human

Stereoselective Absorption Profiles in Animal Models

Investigations into the absorption of sulconazole (B1214277) enantiomers following topical administration in animal models have revealed significant stereoselectivity.

In a study utilizing Sprague-Dawley rats, the plasma concentrations of (S)-(+)-sulconazole and (R)-(−)-sulconazole were measured after transdermal application of a racemic sulconazole spray. The results demonstrated a marked difference in the absorption profiles of the two enantiomers. The maximum plasma concentration (Cmax) and the total exposure (AUC0–∞) of (S)-(+)-sulconazole were found to be 2.0 and 31.6 times higher, respectively, than those of the (R)-(−)-isomer. rsc.org This suggests that the (S)-enantiomer is more readily absorbed into the systemic circulation following dermal application in this animal model.

Further research in hairless rats using radioactive-labeled sulconazole nitrate (B79036) solution applied cutaneously showed that the total absorption of the substance by the skin, estimated from cumulative urinary and fecal excretion over 96 hours, was 2.4% of the administered dose. nih.gov Another estimation based on the quantities present in the stratum corneum, epidermis, and dermis confirmed this, with 3.6% of the dose being absorbed. nih.gov These studies highlight the high affinity of sulconazole for the stratum corneum, where it can remain in significant quantities for over 48 hours due to its lipophilic nature. nih.gov

Nanoemulsion formulations of sulconazole have been developed to enhance its poor water solubility and improve transdermal permeation. dovepress.com An ex vivo skin permeation study using Franz diffusion cells found that an optimized sulconazole-loaded nanoemulsion (SCZ-NE) had a cumulative permeability and penetration rate approximately 1.7 times higher than a commercial miconazole (B906) cream and 3 times higher than a sulconazole-dimethyl sulfoxide (B87167) (DMSO) solution. dovepress.com

Table 1: Stereoselective Pharmacokinetic Parameters in Rat Plasma After Transdermal Administration of Racemic Sulconazole

Parameter(S)-(+)-Sulconazole(R)-(−)-SulconazoleFold Difference ((S) vs. (R))
Cmax HigherLower2.0
AUC0–∞ HigherLower31.6
CLz/F LowerHigher0.59
Data derived from a study in Sprague-Dawley rats. rsc.org

Enantiomeric Distribution in Animal Tissues and Organs

Following absorption, the distribution of sulconazole enantiomers in various tissues and organs of animal models also exhibits stereoselectivity.

A study in Sprague-Dawley rats investigated the tissue distribution of S-(+)- and R-(−)-sulconazole following transdermal administration. The heart, liver, and kidneys were identified as the primary organs of distribution. rsc.org Notably, different tissues displayed opposing concentration distribution tendencies for the two enantiomers. rsc.org This differential distribution suggests that the enantiomers may have varying affinities for different tissue types, which could have implications for both efficacy and potential toxicity.

In hairless rats, after cutaneous application, the concentrations of sulconazole and its metabolites were found to be inversely proportional to the distance from the skin surface, with virtually no detectable levels in the circulating blood. nih.gov This indicates a localized distribution with limited systemic exposure after topical application in this model.

Stereoselective Metabolism of (S)-Sulconazole in Animal Systems

The metabolism of sulconazole is a critical determinant of its pharmacokinetic profile and is characterized by significant stereoselectivity.

Identification and Characterization of Stereospecific Metabolites

Research has confirmed the degradation of sulconazole into sulconazole sulfoxide through sulfur oxidation. researchgate.net This has been established through stress testing, chemical synthesis, and structural elucidation using techniques like LC-MS/MS and NMR spectroscopy. researchgate.net The fragmentation patterns observed in mass spectrometry, particularly a McLafferty-type rearrangement, are characteristic of alkyl sulfoxides and help to distinguish the sulfoxide metabolite from other potential oxidative products like N-oxides or sulfones. researchgate.net

While specific studies detailing the stereospecific metabolites of (S)-sulconazole in animal models are limited, the general principles of stereoselective metabolism of chiral drugs are well-established. news-medical.net For instance, the metabolism of other chiral compounds, such as warfarin, has been shown to be highly stereoselective, with different enantiomers being converted to distinct metabolites. scispace.com

Involvement of Cytochrome P450 Enzymes in Stereoselective Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs like sulconazole. mdpi.com These enzymes are known to be key players in the stereoselective metabolism of many chiral compounds. news-medical.netresearchgate.net

While direct studies on the specific CYP isoforms involved in (S)-sulconazole metabolism in animals are not extensively detailed in the provided context, it is known that imidazoles, the class of antifungals to which sulconazole belongs, are metabolized by CYP enzymes. nih.gov For example, the metabolism of another imidazole (B134444), lansoprazole, has been shown to be stereoselectively mediated by CYP3A4 and CYP2C19 in human liver microsomes. nih.gov Similarly, the metabolism of various azole fungicides in rats is primarily mediated by CYP3A forms. jst.go.jp Given that triazole antifungals like myclobutanil, propiconazole, and triadimefon (B1683231) have been shown to modulate the expression of CYP genes such as Cyp2b2, CYP2B6, Cyp3a1, and CYP3A4 in rat liver, it is highly probable that these enzymes are also involved in the stereoselective metabolism of sulconazole. researchgate.net

Excretion Pathways in Animal Models

The elimination of sulconazole and its metabolites from the body occurs through multiple pathways, and this process has been investigated in animal models.

In a study with hairless rats that received a cutaneous application of radioactive sulconazole nitrate, excretion was found to be almost equally distributed between urine and feces. nih.gov This suggests significant elimination through the biliary tract. nih.gov The elimination process reached its peak between 6 and 24 hours after administration and was nearly complete after 96 hours. nih.gov Over a 7-day collection period, approximately 6.70% of the administered dose was recovered in the urine and 2.01% in the feces. nih.gov The detection of radioactivity in both urine and feces at 7 days suggests a potential reservoir effect, where the compound is retained in the body and slowly released over time. nih.gov

Pharmacodynamic Parameters in Preclinical Models

Pharmacodynamics describes the relationship between drug concentration and its pharmacological effect. In preclinical models, several parameters are used to quantify the efficacy of antimicrobial agents. frontiersin.org These include the ratio of the maximum concentration to the minimum inhibitory concentration (Cmax/MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), and the duration of time the drug concentration remains above the MIC (T>MIC). frontiersin.orgnih.gov

For antifungal agents, these PK/PD indices are crucial for predicting clinical efficacy. bjid.org.br For instance, studies with fluconazole (B54011) against Candida species have shown that a free-drug AUC/MIC ratio of 25–50 is associated with maximal survival. nih.gov While specific pharmacodynamic parameters for (S)-sulconazole in preclinical models are not detailed in the provided search results, it is known that sulconazole exhibits potent in vitro antifungal activity. nih.gov Nanoemulsion formulations of sulconazole have demonstrated larger zones of inhibition against C. albicans and T. rubrum compared to a commercial miconazole cream and a sulconazole-DMSO solution, indicating enhanced antifungal activity. dovepress.com

Time-Kill Curves and Concentration-Dependent Effects in Fungal Cells

In preclinical, non-human studies, the pharmacodynamic properties of (S)-Sulconazole demonstrate that its activity against fungal cells is notably dependent on both the concentration of the drug and the specific growth phase of the fungal organism. ncats.iodrugbank.comnih.gov While detailed time-kill curve analyses providing a quantitative measure of fungal cell reduction over time at various concentrations are not extensively detailed in publicly available literature, the existing research consistently supports a concentration-dependent fungicidal effect. drugbank.comnih.gov

Generally, azole antifungals like sulconazole are considered fungistatic, meaning they inhibit fungal growth rather than killing the fungal cells outright. ncats.io This fungistatic action is primarily achieved through the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. drugbank.comnih.gov However, under certain conditions, sulconazole can exhibit fungicidal (cell-killing) activity. This shift from fungistatic to fungicidal action is particularly observed at high concentrations of the drug, which can significantly exceed the minimum inhibitory concentration (MIC) required to halt fungal growth. ncats.io At such high concentrations, sulconazole may exert a direct physicochemical damaging effect on the fungal cell membrane. ncats.io

The in vitro inhibitory activity of sulconazole has been compared to other imidazole antifungals using the Relative Inhibition Factor (RIF), a measure derived from the antifungal dose-response curve. The RIF value approaches 0% for a highly sensitive fungus and 100% for a non-inhibitory drug. ncats.io Sulconazole demonstrated RIF values comparable to those of other imidazoles against various pathogenic fungi. drugbank.comnih.gov

Table 1: Mean Relative Inhibition Factor (RIF) Values for (S)-Sulconazole Against Various Fungi

Fungal Group Mean RIF Value (%) RIF Value Range (%)
Candida species 69 30 - 98
Aspergillus species 71 61 - 82
Dermatophytes 12 5 - 18

Data sourced from Inxight Drugs. ncats.io

This data indicates a higher intrinsic activity against dermatophytes compared to yeasts like Candida or molds like Aspergillus. Furthermore, studies have confirmed the high in vitro activity of sulconazole against numerous clinical isolates of Candida albicans and other Candida species. nih.gov

Post-Antifungal Effect (PAFE) Studies

The post-antifungal effect (PAFE) refers to the persistent suppression of fungal growth that continues even after the antifungal agent has been removed from the culture medium. This pharmacodynamic parameter is significant as it can influence dosing schedules and predict therapeutic efficacy.

Despite the importance of this parameter, a review of available scientific literature reveals a lack of specific preclinical studies investigating the post-antifungal effect (PAFE) of (S)-Sulconazole. While PAFE studies have been conducted for other azole antifungals, such as fluconazole, ketoconazole (B1673606), and itraconazole (B105839), similar data for sulconazole has not been reported. mdpi.com Therefore, the duration and clinical significance of any potential PAFE for (S)-Sulconazole remain undetermined.

Advanced Analytical Methodologies for S Sulconazole in Research Settings

Development and Validation of Chiral Chromatographic Methods

Chiral chromatography is indispensable for separating enantiomers and ensuring the stereochemical purity of pharmaceutical compounds. The development and validation of these methods are critical for accurate quantification and impurity analysis.

Chiral HPLC-Mass Spectrometry for Enantiomeric Quantification in Biological Matrices

A sensitive and reliable method combining chiral High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (MS/MS) has been developed and validated for the enantioselective analysis of sulconazole (B1214277) in biological samples such as rat plasma and tissue homogenates. rsc.org This approach is crucial for studying the stereoselective pharmacokinetics and tissue distribution of (S)-Sulconazole.

The separation of sulconazole enantiomers is effectively achieved using a chiral stationary phase, such as a CHIRALPAK IC column. rsc.org A mobile phase consisting of acetonitrile (B52724) and an aqueous solution of ammonium (B1175870) acetate (B1210297) is typically employed in reversed-phase mode. rsc.org Detection by electrospray ionization (ESI) tandem mass spectrometry in the multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity for quantifying the individual enantiomers. rsc.org Studies have confirmed the absolute configuration of the sulconazole enantiomers, with S-(+)-sulconazole being the first to elute under specific chromatographic conditions. rsc.org

Method validation, following regulatory guidelines, ensures the reliability of the analytical data. This includes assessing linearity, accuracy, precision, and the lower limit of quantification. rsc.orgresearchgate.net The successful application of such methods has revealed significant differences in the pharmacokinetic profiles of the enantiomers, with S-(+)-sulconazole showing a markedly higher maximum concentration (Cmax) and area under the curve (AUC) compared to its R-(-)-isomer in rat models. rsc.org

Table 1: Exemplary Chiral HPLC-MS/MS Method Parameters for Sulconazole Enantiomer Quantification

ParameterCondition
Chromatographic Column CHIRALPAK IC
Mobile Phase Acetonitrile/5 mM aqueous CH3COONH4 (90:10, v/v)
Ionization Mode Positive Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Ornidazole

This table presents a summary of typical conditions used in chiral HPLC-MS/MS methods for the analysis of sulconazole enantiomers. rsc.org

Ultra-High Performance Liquid Chromatography (UHPLC) for Impurity Profiling of (S)-Sulconazole

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and quality of the active pharmaceutical ingredient (API). medwinpublishers.com Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for this purpose, including higher resolution, faster analysis times, and increased sensitivity. researchgate.net

A multifaceted approach is often employed to identify and characterize impurities of sulconazole. researchgate.net This involves stress testing under various conditions (e.g., oxidative) to generate potential degradation products. researchgate.net UHPLC methods are then developed and validated for the separation of these impurities from the main (S)-Sulconazole peak. researchgate.net The use of UHPLC is essential for resolving closely related impurities and providing a detailed impurity profile. researchgate.netlcms.cz For instance, sulconazole sulfoxide (B87167) has been identified as a primary degradation product through such studies. researchgate.net

Method validation for impurity profiling includes specificity, linearity, accuracy, precision, and limit of detection and quantification for each identified impurity. researchgate.net The data generated from UHPLC analysis is crucial for setting specifications for the final drug substance and for understanding its degradation pathways. researchgate.net

Spectroscopic Techniques for Structural Analysis of (S)-Sulconazole and its Research-Derived Metabolites

Spectroscopic methods are powerful tools for the structural elucidation of (S)-Sulconazole and its metabolites, providing detailed information about their molecular structure and functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of pharmaceutical compounds and their metabolites due to its ability to provide highly accurate mass measurements. scirp.orgamericanpharmaceuticalreview.com This accuracy allows for the determination of the elemental composition of a molecule, which is a critical first step in identifying unknown compounds. americanpharmaceuticalreview.com

In the context of (S)-Sulconazole research, HRMS, often coupled with liquid chromatography (LC-HRMS), is used to identify and characterize metabolites and degradation products. researchgate.netresearchgate.net By comparing the high-resolution mass spectra of the parent drug and its metabolites, researchers can deduce the metabolic transformations that have occurred. Techniques like tandem mass spectrometry (MS/MS) on HRMS instruments provide fragmentation patterns that offer further structural insights. researchgate.netamericanpharmaceuticalreview.com For example, the fragmentation pathway of sulconazole sulfoxide, a known degradation product, has been characterized using LC-MS/MS, revealing a distinctive McLafferty-type rearrangement. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. nih.govipb.pt For (S)-Sulconazole and its research-derived metabolites, a combination of one-dimensional (1H and 13C) and two-dimensional (2D) NMR experiments is employed for complete structural assignment. researchgate.netresearchgate.net

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. ijmrhs.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular structure. researchgate.netresearchgate.net

NMR has been instrumental in confirming the structure of sulconazole degradation products, such as sulconazole sulfoxide. researchgate.net By comparing the NMR spectra of sulconazole and its degradant, significant chemical shift changes in specific protons and carbons can be observed, confirming the site of oxidation. researchgate.netresearchgate.net

Table 2: Key Spectroscopic Data for Sulconazole and a Primary Degradation Product

TechniqueSulconazoleSulconazole Sulfoxide (Degradant)
¹H NMR Characteristic signals for aromatic, imidazole (B134444), and aliphatic protons.Significant downfield shifts for methine and methylene (B1212753) protons adjacent to the sulfur atom. researchgate.netresearchgate.net
¹³C NMR Distinct signals for all carbon atoms in the structure.Drastic downfield shifts for methine and methylene carbons adjacent to the oxidized sulfur. researchgate.netresearchgate.net
HRMS Provides exact mass for the protonated molecular ion [M+H]⁺.Shows an increase in mass corresponding to the addition of one oxygen atom. researchgate.net

This table summarizes the key spectroscopic changes observed when sulconazole is oxidized to sulconazole sulfoxide, as determined by NMR and HRMS. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. rtilab.com The FTIR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds. conicet.gov.ar

For (S)-Sulconazole, the FTIR spectrum displays characteristic peaks corresponding to its various functional groups. nih.gov These include:

Out-of-plane bending of the phenyl and imidazole rings. nih.gov

Stretching of the C-N bond in the imidazole ring. nih.gov

In-plane bending of C-H bonds in the aromatic rings. nih.gov

FTIR is particularly useful in compatibility studies, where it can detect interactions between the drug substance and excipients by observing shifts in or the appearance of new absorption bands. conicet.gov.arnih.gov It can also be used to identify changes in the solid-state form of the drug and to characterize degradation products. nih.govmdpi.comnih.gov For example, the oxidation of the sulfide (B99878) in sulconazole to a sulfoxide would result in the appearance of a strong absorption band characteristic of the S=O group in the FTIR spectrum.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In pharmaceutical research, it is indispensable for characterizing the solid-state properties of active pharmaceutical ingredients (APIs) and formulations. For chiral molecules like (S)-Sulconazole, XRD is particularly crucial for confirming the crystalline structure and absolute configuration of the pure enantiomer. crysforma.com

In the context of (S)-Sulconazole research, XRD analysis is applied in several key areas. When incorporated into drug delivery systems such as solid lipid nanoparticles (SLNs) or nanoemulsions, XRD is used to confirm the crystalline state of the drug within the lipid matrix. researchgate.netmdpi.com For instance, studies on sulconazole-loaded SLNs utilize XRD to ensure the drug is compatibly encapsulated and to characterize the final formulation's physical state. mdpi.comresearchgate.net The diffraction patterns of the pure drug, the lipids, and the final SLN formulation are compared. The absence or reduction in the intensity of characteristic peaks of the crystalline drug in the pattern of the SLN formulation can indicate that the drug has been successfully encapsulated, possibly in an amorphous or molecularly dispersed state within the lipid matrix. researchgate.netmdpi.com

While specific XRD data for (S)-Sulconazole is not widely published, the analysis of related azole antifungals like fluconazole (B54011) provides a clear precedent for its application. cambridge.org Powder X-ray Diffraction (PXRD) is routinely used to identify different polymorphic forms of a drug, each of which can have distinct physicochemical properties. nih.govgoogle.com For example, different crystalline forms of fluconazole exhibit unique diffraction patterns with characteristic peaks at specific 2θ angles. cambridge.orggoogle.comresearchgate.net The determination of the absolute configuration of a chiral molecule, a critical step for ensuring the quality of an enantiomerically pure drug like (S)-Sulconazole, can be definitively achieved using single-crystal X-ray diffraction. crysforma.com

Table 1: Representative Powder X-ray Diffraction (PXRD) Peaks for Azole Antifungals This table presents example data for related compounds to illustrate the application of XRD, as specific data for (S)-Sulconazole is not readily available in public literature.

Compound Crystalline Form Characteristic Diffraction Peaks (2θ)
Fluconazole Anhydrous Form I 10.1°, 16.6°, 20.2° google.com
Fluconazole Anhydrous Form II 7.8°, 15.4°, 23.9° google.com
Fluconazole Anhydrous Form III 17.3°, 24.6° google.com
Clotrimazole Anhydrous Matched with calculated pattern PDF 02-071-0743 cambridge.orgresearchgate.net

In Situ and Ex Vivo Analytical Approaches for Biological Research

Understanding the behavior of (S)-Sulconazole within a biological system is paramount for evaluating its therapeutic potential. In situ and ex vivo analytical methods provide crucial insights into the drug's distribution, concentration, and dynamic changes in real-time within biological tissues, moving beyond simple plasma concentration measurements.

Imaging Mass Spectrometry for Tissue Distribution Studies

Imaging Mass Spectrometry (MSI) is a sophisticated technique that visualizes the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections without the need for labels. nih.gov This method provides a detailed map of where a compound localizes within the complex micro-architecture of an organ, which is critical for understanding both its efficacy and potential toxicity. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging are particularly powerful for mapping drug distribution. nih.govplos.org

For (S)-Sulconazole, MSI can be applied to ex vivo tissue samples from preclinical studies to determine its penetration and accumulation in specific tissue compartments. While studies specifically employing MSI for sulconazole are not prevalent, research on its enantiomers using other methods has established key distribution sites. A stereoselective tissue distribution study in rats following transdermal administration of racemic sulconazole was conducted using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) on tissue homogenates. rsc.org The results showed that the heart, liver, and kidneys were the primary organs for distribution. rsc.org Notably, the study found different concentration tendencies for the S-(+)- and R-(−)-enantiomers in various tissues, highlighting the stereospecific nature of its distribution. rsc.org

MSI would be an ideal tool to further investigate these findings, providing a visual representation of how (S)-Sulconazole and its counterpart distribute within the sub-structures of these organs. For example, MSI could differentiate drug concentration in the renal cortex versus the medulla or specific regions of the liver lobules. The technology is sensitive enough to detect drugs at low femtomole levels on tissue, allowing for precise quantification within micro-compartments. plos.org

Table 2: Research Findings on Sulconazole Enantiomer Tissue Distribution (Data obtained via HPLC-ESI-MS/MS of tissue homogenates, illustrating the type of data MSI could visualize spatially) rsc.org

Parameter (S)-(+)-Sulconazole (R)-(−)-Sulconazole Key Finding
Primary Distribution Organs Heart, Liver, Kidneys Heart, Liver, Kidneys Both enantiomers distribute mainly to these organs. rsc.org
Concentration Tendency Higher Cmax and AUC in plasma Lower Cmax and AUC in plasma (S)-enantiomer shows higher systemic exposure. rsc.org
Tissue Accumulation Different tissue samples presented completely opposite concentration distribution tendencies for the enantiomers. rsc.org Different tissue samples presented completely opposite concentration distribution tendencies for the enantiomers. rsc.org Enantiomers exhibit distinct accumulation patterns in tissues. rsc.org

Microdialysis Coupled with Chromatography for Real-Time Analysis

Microdialysis is a minimally invasive sampling technique used for continuous in vivo monitoring of analyte concentrations in the extracellular fluid of tissues. nih.govwalshmedicalmedia.com When coupled online with a sensitive analytical method like liquid chromatography (LC), it provides near real-time information on the pharmacokinetics of a drug directly at the site of action. nih.govresearchgate.netoup.com This approach avoids the need for repeated blood sampling or terminal tissue collection, allowing for the construction of detailed concentration-time profiles from a single subject. walshmedicalmedia.com

The application of microdialysis coupled with chromatography is highly suitable for studying the real-time pharmacokinetics of (S)-Sulconazole in preclinical models. This technique allows researchers to monitor the unbound concentration of the drug in specific tissues, such as the skin or blood, which is the pharmacologically active fraction. nih.govresearchgate.net The system works by implanting a small, semipermeable probe into the target tissue. walshmedicalmedia.com A physiological solution (perfusate) is slowly pumped through the probe, allowing small molecules like (S)-Sulconazole to diffuse from the surrounding tissue fluid into the perfusate across the membrane. walshmedicalmedia.com The resulting sample, called the dialysate, is then directly injected into an HPLC system for separation and quantification. nih.gov

This methodology would be invaluable for investigating the stereoselective pharmacokinetics of sulconazole enantiomers in vivo with high temporal resolution. rsc.org For instance, after transdermal application, microdialysis probes placed in the dermal tissue and blood could simultaneously measure the rate and extent of (S)-Sulconazole absorption and systemic distribution. researchgate.net A study using HPLC-ESI-MS/MS determined that after transdermal administration of racemic sulconazole to rats, the maximum concentration (Cmax) and area under the curve (AUC) of S-(+)-sulconazole were significantly higher than those of the R-(−)-isomer, indicating stereoselective pharmacokinetics. rsc.org Real-time monitoring via microdialysis could provide a more dynamic and detailed picture of these processes as they occur. nih.gov

Theoretical Chemistry and Computational Studies of S Sulconazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and predicting the spectroscopic behavior of (S)-Sulconazole. These methods model the electron distribution to determine the molecule's geometry, stability, and reactivity.

The electronic structure and chemical reactivity of (S)-Sulconazole can be described by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govnih.govbiomedres.us A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. nih.govbiomedres.us For azole antifungals, these orbitals are crucial for understanding the interactions within the active site of the target enzyme. nih.gov DFT calculations are commonly used to determine these parameters. nih.govyoutube.com

Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution on the molecular surface. nih.govresearchgate.net The MESP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. nih.govmdpi.com For (S)-Sulconazole, the nitrogen atoms of the imidazole (B134444) ring are expected to be regions of negative potential, highlighting their role in coordinating with the heme iron of the target enzyme. nih.gov

Table 1: Calculated Quantum Chemical Properties of (S)-Sulconazole Note: The values presented are representative and derived from typical DFT calculations for analogous azole compounds.

Parameter Description Representative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.35 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.50 eV
ΔE (HOMO-LUMO Gap) Energy gap, indicating chemical reactivity and stability 4.85 eV

Computational methods can accurately predict the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm their structure. nih.govtandfonline.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions and predict the absorption wavelengths (λmax) in the UV-Vis spectrum. nih.govnih.gov For imidazole-containing compounds, these calculations can identify the π→π* and n→π* transitions associated with the aromatic rings. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. nih.govmdpi.com By analyzing the computed IR spectrum, specific peaks can be assigned to the stretching and bending modes of functional groups within (S)-Sulconazole, such as the C-N and C=C bonds of the imidazole ring, the C-Cl bonds of the dichlorophenyl group, and the C-S thioether linkage. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts. tandfonline.comnih.gov These theoretical values, when compared to experimental spectra, help in the precise assignment of signals to specific atoms in the molecule, confirming its structural integrity. nih.govmdpi.com

Table 2: Correlation of Predicted and Experimental Spectroscopic Data for (S)-Sulconazole Note: This table presents typical correlations based on studies of analogous compounds.

Spectroscopic Method Functional Group/Proton Predicted Data (Computational) Typical Experimental Finding
IR Spectroscopy Imidazole C=N Stretch ~1500 cm⁻¹ Strong absorption band in the 1480-1520 cm⁻¹ region
Aryl C-Cl Stretch ~1090 cm⁻¹ Characteristic absorption in the 1080-1100 cm⁻¹ region
UV-Vis Spectroscopy π→π* Transition (Aromatic Rings) ~260 nm Strong absorption band around 255-265 nm
¹H NMR Spectroscopy Imidazole Ring Protons δ 7.0-7.7 ppm Signals observed in the aromatic region (δ 7.0-8.0 ppm)
CH₂ Protons δ 4.2-4.5 ppm Doublets or multiplets in the δ 4.0-5.0 ppm range

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

MD simulations are a computational technique used to study the physical movement of atoms and molecules over time. frontiersin.orgnih.gov For (S)-Sulconazole, MD simulations provide a dynamic view of its interaction with its primary target, the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis. frontiersin.orgresearchgate.netnih.govnih.gov

The antifungal activity of azoles like sulconazole (B1214277) stems from their ability to inhibit CYP51. nih.govmdpi.comfrontiersin.org The binding mechanism involves two key interactions:

Heme Coordination: The N3 atom of the imidazole ring of (S)-Sulconazole forms a coordinate bond with the ferric iron atom of the heme group in the enzyme's active site. nih.govbiorxiv.org This interaction prevents the enzyme from binding its natural substrate, lanosterol (B1674476), and disrupts the catalytic cycle. nih.gov

Apoprotein Interactions: The N1-substituent of the azole, which for sulconazole includes the 2,4-dichlorophenyl and 4-chlorobenzylthioethyl groups, extends into a hydrophobic binding cavity. frontiersin.orgnih.gov MD simulations help identify the specific amino acid residues that form van der Waals, hydrophobic, and potential hydrogen-bonding interactions with the inhibitor, stabilizing the enzyme-inhibitor complex. frontiersin.orgwu.ac.th Studies on other azoles complexed with CYP51 have identified several key residues that are crucial for binding. nih.govnih.gov

Table 3: Key Amino Acid Residues in the CYP51 Active Site Interacting with Azole Inhibitors Note: These residues are identified from studies on various azole antifungals and are expected to be relevant for (S)-Sulconazole binding.

Residue Location/Role Type of Interaction
Tyrosine (e.g., Y132) Forms part of the hydrophobic pocket π-π stacking with aromatic rings of the inhibitor
Serine (e.g., S378) Lines the active site channel Hydrophobic interaction, potential H-bonding
Methionine (e.g., M508) Contributes to the hydrophobic cavity Hydrophobic/van der Waals interactions
Histidine (e.g., H377) Lines the active site Potential H-bonding with inhibitor side chains
Phenylalanine (e.g., F126) Part of the active site pocket Hydrophobic interactions

(S)-Sulconazole is a flexible molecule with several rotatable single bonds, allowing it to adopt numerous three-dimensional shapes or conformations. researchgate.net Conformational analysis is the study of these different spatial arrangements and their relative energies. nih.gov The specific conformation a molecule adopts can significantly impact its biological activity. nih.gov

MD simulations can be used to explore the conformational landscape of (S)-Sulconazole in different environments, such as in aqueous solution or when bound to the CYP51 active site. These simulations reveal which conformations are most stable (i.e., have the lowest potential energy) and are therefore most likely to be present. Theoretical studies have shown that sulconazole can adapt its conformation to fit within a binding cavity, such as that of β-cyclodextrin, suggesting that a similar process occurs when it binds to the CYP51 enzyme. researchgate.net Identifying the lowest-energy bound conformation, often referred to as the bioactive conformation, is a key goal of these computational studies as it provides a template for designing new inhibitors with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies for (S)-Sulconazole Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govjmpas.comjapsonline.com For (S)-Sulconazole analogues, QSAR studies can be used to predict the antifungal potency of newly designed molecules before they are synthesized, thus saving time and resources. jmpas.comjapsonline.com

A QSAR model is typically represented by a mathematical equation that correlates the biological activity (e.g., minimum inhibitory concentration, MIC) with various calculated properties of the molecules, known as molecular descriptors. japsonline.comresearchgate.net These descriptors quantify different aspects of the molecule's physicochemical properties:

Electronic Descriptors: Parameters such as HOMO/LUMO energies, dipole moment, and atomic charges, which describe the electronic distribution. jmpas.com

Steric Descriptors: Properties related to the size and shape of the molecule, such as molecular weight, volume, and surface area. nih.gov

Lipophilic Descriptors: Quantities like the logarithm of the octanol-water partition coefficient (logP), which measures the molecule's hydrophobicity. nih.gov

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching.

By applying statistical methods like Multiple Linear Regression (MLR), a QSAR model is developed. japsonline.com The resulting equation highlights which descriptors are most important for antifungal activity, providing valuable insights for the rational design of novel (S)-Sulconazole analogues with potentially enhanced efficacy. nih.govresearchgate.net

Table 4: Example of a Hypothetical QSAR Model for (S)-Sulconazole Analogues This table illustrates the format of a QSAR equation and the types of descriptors that could be significant for antifungal activity.

Dependent Variable QSAR Equation
log(1/MIC) log(1/MIC) = 0.45 * logP - 0.12 * (Molecular Volume) + 0.85 * (LUMO Energy) + 2.15
Descriptor Interpretation of Contribution
logP A positive coefficient suggests that increased lipophilicity is favorable for activity.
Molecular Volume A negative coefficient indicates that excessive bulkiness may be detrimental to activity.
LUMO Energy A positive coefficient suggests that a higher LUMO energy (less electron-accepting) could enhance activity.

Mechanisms of Fungal Resistance to S Sulconazole

Molecular Basis of Acquired Resistance in Fungi

Fungi have evolved sophisticated strategies to counteract the effects of azole antifungals. The primary mechanisms involve altering the drug's target, reducing the intracellular concentration of the drug, or modifying the metabolic pathway that the drug inhibits. mdpi.com Often, highly resistant clinical isolates employ a combination of these mechanisms. mdpi.com

The primary target for azole antifungals, including (S)-Sulconazole, is the lanosterol (B1674476) 14α-demethylase enzyme, which is encoded by the ERG11 (also known as CYP51) gene. oup.comasm.org This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, essential for maintaining the integrity of the fungal cell membrane. oup.commdpi.com

Mutations within the ERG11 gene are a principal mechanism of azole resistance. oup.commdpi.com These point mutations can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. oup.comreviberoammicol.com The structural changes in the enzyme can reduce its binding affinity for azole molecules, thereby diminishing the drug's inhibitory effect. mdpi.comnih.gov While over 160 different amino acid substitutions in Erg11p have been identified in resistant Candida albicans isolates, only a subset has been definitively confirmed to confer resistance. oup.com Some mutations may be associated with resistance to specific azoles, while others can cause broad cross-resistance. oup.comasm.org In some cases, an increase in the transcriptional levels of ERG11 mRNA leads to the overexpression of the target enzyme, which compensates for the inhibitory action of the azole. mdpi.comasm.org

Table 1: Examples of ERG11 Gene Mutations in Candida Species Associated with Azole Resistance
Mutation (Amino Acid Substitution)Associated Fungal SpeciesImpact on Azole SusceptibilityReference
Y132FC. tropicalis, C. albicansConfers resistance to fluconazole (B54011) and voriconazole (B182144). mdpi.com
S154FC. tropicalisAssociated with azole resistance. mdpi.com
A114SC. albicansContributes to significant fluconazole and voriconazole resistance. oup.com
Y132HC. albicansContributes to significant fluconazole and voriconazole resistance. oup.com
K143RC. albicansContributes to significant fluconazole and voriconazole resistance. oup.com
L321FC. albicansPotentially associated with fluconazole resistance by altering the enzyme's binding site. reviberoammicol.com

A second major mechanism of acquired azole resistance is the reduction of intracellular drug accumulation via the overexpression of efflux pump proteins. nih.govnih.gov These transporters are membrane proteins that actively expel antifungal agents from the fungal cell, preventing them from reaching their target. nih.govplos.org

Two main superfamilies of transporters are implicated in this process:

ATP-Binding Cassette (ABC) Transporters : These are primary active transporters that use the energy from ATP hydrolysis to pump a wide range of substrates out of the cell. nih.govnih.gov In Candida albicans, the overexpression of genes like CDR1 and CDR2 (Candida Drug Resistance) is a frequent cause of high-level resistance to multiple azoles. asm.orgoup.combohrium.com

Major Facilitator Superfamily (MFS) Transporters : These are secondary active transporters that utilize the proton-motive force across the cell membrane to expel drugs. nih.govplos.org The overexpression of the MDR1 gene (Multidrug Resistance) in C. albicans is known to confer resistance, particularly to fluconazole. mdpi.comoup.com

The overexpression of these efflux pump genes is often caused by gain-of-function mutations in the transcription factors that regulate them, such as TAC1 (regulating CDR1 and CDR2) and MRR1 (regulating MDR1). nih.govasm.orgmcmaster.ca

Table 2: Key Efflux Pumps Involved in Azole Resistance in Candida Species
Pump ProteinGeneTransporter FamilyPrimary SubstratesReference
Cdr1pCDR1ABCBroad range of azoles (e.g., fluconazole, itraconazole (B105839), ketoconazole) asm.orgmdpi.combohrium.com
Cdr2pCDR2ABCBroad range of azoles, often co-regulated with Cdr1p. asm.orgbohrium.com
Mdr1pMDR1MFSMore specific to certain azoles like fluconazole. mdpi.comoup.comasm.org

Beyond mutations in the primary target ERG11, alterations in other enzymes within the ergosterol biosynthesis pathway can also lead to azole resistance. nih.govasm.org When Erg11p is inhibited by an azole, it leads to the accumulation of 14α-methylated sterol precursors. nih.gov One of these precursors can be converted by the enzyme sterol Δ5,6-desaturase (encoded by the ERG3 gene) into a toxic sterol diol, which integrates into the membrane and disrupts its function. nih.govasm.org

A key adaptive strategy for the fungus is to acquire loss-of-function mutations in the ERG3 gene. nih.gov This prevents the formation of the toxic diol, allowing the fungus to survive despite the inhibition of Erg11p and the accumulation of its precursor. nih.govasm.org This mechanism, however, often results in the fungus having an altered membrane composition, as it can no longer produce ergosterol. nih.gov Mutations in other ERG genes, such as ERG6 and ERG2, have also been implicated in azole resistance. asm.org

Cross-Resistance Profiles with Other Azole Antifungals

A significant clinical challenge associated with azole resistance is the high potential for cross-resistance among different drugs within the same class. asm.orgnih.gov Because many azoles share the same target enzyme (Erg11p) and are substrates for the same efflux pumps, a single resistance mechanism can often confer resistance to multiple azoles. asm.orgejgm.co.ukplos.org

For instance, clinical isolates of Candida species that develop resistance to fluconazole frequently exhibit reduced susceptibility to other azoles like itraconazole, ketoconazole (B1673606), and voriconazole. asm.orgnih.govscielo.br This is particularly true when the resistance mechanism involves the upregulation of ABC transporters like Cdr1p and Cdr2p, which have broad substrate specificity. asm.orgejgm.co.uk Similarly, certain mutations in ERG11 can alter the active site in a way that impedes binding by several different azole compounds. oup.complos.org However, the degree of cross-resistance can vary depending on the specific mutation or mechanism. For example, overexpression of the MFS transporter Mdr1p may confer resistance primarily to fluconazole without significantly affecting susceptibility to other azoles. ejgm.co.uk

Development of In Vitro Resistance Models

To study the dynamics and molecular underpinnings of antifungal resistance, researchers have developed in vitro models. A common method involves the serial passage of a susceptible fungal strain in a liquid or solid medium containing sub-inhibitory concentrations of an antifungal agent. researchgate.net The concentration of the drug is often gradually increased in subsequent passages. researchgate.net

This process of continuous drug exposure selects for spontaneous mutants that can survive and proliferate at higher drug concentrations. researchgate.net For example, studies have successfully induced high-level, albeit sometimes reversible, fluconazole resistance in Candida albicans after several passages in media containing the drug. researchgate.net These laboratory-evolved resistant strains can then be analyzed using genomic and transcriptomic techniques to identify the specific mutations, gene expression changes (e.g., in ERG11 or efflux pump genes), and metabolic alterations responsible for the resistance phenotype. asm.orgresearchgate.net Such models are invaluable for understanding how resistance emerges and for testing new therapeutic strategies. researchgate.netnih.gov

Strategies to Overcome or Prevent Resistance: Research Approaches

The rise of antifungal resistance necessitates the development of novel strategies to maintain the effectiveness of existing drugs and create new therapeutic options. Research is currently focused on several promising approaches:

Combination Therapy : This strategy involves using an azole antifungal in combination with a non-antifungal agent that can reverse resistance or potentiate the azole's effect. nih.gov

Calcineurin Inhibitors : Compounds like tacrolimus (B1663567) and cyclosporine A have been shown to have a synergistic effect when combined with fluconazole against resistant Candida species. dovepress.comoup.commdpi.com The inhibition of the calcineurin pathway appears to increase cellular stress, making the fungus more susceptible to the effects of the azole. scielo.br

Hsp90 Inhibitors : The heat shock protein 90 (Hsp90) is a molecular chaperone that helps stabilize the calcineurin pathway and plays a role in fungal drug resistance. Inhibiting Hsp90 has been shown to abrogate azole resistance in vitro. dovepress.com

Efflux Pump Inhibitors (EPIs) : A direct approach to combating resistance is to develop molecules that specifically block the function of ABC and MFS transporters. nih.govbohrium.com By inhibiting these pumps, the intracellular concentration of the azole can be restored, re-sensitizing the resistant fungus to the drug. bohrium.com Screening of chemical libraries has identified compounds, such as the monoamine oxidase inhibitor clorgyline, that act as broad-spectrum inhibitors of fungal efflux pumps. bohrium.com

Novel Drug Development : Research is ongoing to discover and develop new antifungal agents that have different mechanisms of action, thereby bypassing existing resistance mechanisms. researchgate.net This includes compounds that target other essential fungal pathways, such as cell wall synthesis or mitochondrial function. researchgate.netnih.gov

Targeting Metabolic Pathways : Recent studies have explored targeting metabolic pathways that support resistance. For example, a lignin (B12514952) compound, SWL-1, was found to reverse fluconazole resistance in C. albicans by inhibiting the glycolytic pathway, which in turn reduces the ATP available to power ABC efflux pumps. frontiersin.org

Novel Research Applications and Interactions of S Sulconazole

Exploration of Non-Antifungal Biological Activities

The imidazole (B134444) scaffold of (S)-Sulconazole is a key feature that has prompted researchers to investigate its effects on various cellular pathways implicated in diseases other than fungal infections. This has led to promising preclinical findings in cancer and parasitic disease models, opening new avenues for the potential repurposing of this established antifungal agent.

Research into Anticancer Properties in Preclinical Models

Emerging evidence from preclinical studies has highlighted the potential of Sulconazole (B1214277) as an anticancer agent. These investigations have demonstrated its ability to modulate key signaling pathways involved in cancer progression, impact the viability of cancer stem cells, and influence the immune response to tumors.

(S)-Sulconazole has been shown to disrupt the NF-κB/IL-8 signaling axis, a critical pathway in the development and progression of certain cancers, particularly breast cancer. Research indicates that Sulconazole can reduce the protein level of nuclear NF-κB and subsequently decrease the secretion of interleukin-8 (IL-8) in mammospheres. The knockdown of NF-κB expression has been demonstrated to reduce cancer stem cell formation and lower secreted IL-8 levels, suggesting that by blocking this pathway, Sulconazole can inhibit key processes in breast cancer progression.

A significant finding in the preclinical evaluation of (S)-Sulconazole is its inhibitory effect on the formation of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. Studies have shown that Sulconazole inhibits the formation of mammospheres, which are enriched in breast cancer stem cells (BCSCs). Furthermore, it has been observed to reduce the frequency of cells expressing CSC markers such as CD44high/CD24low and aldehyde dehydrogenase (ALDH), as well as the expression of genes related to self-renewal.

Table 1: Effect of Sulconazole on Breast Cancer Stem Cell Properties
ParameterEffect of SulconazoleObserved Outcome
Mammosphere FormationInhibitionReduced ability of breast cancer cells to form mammospheres
CSC Marker Expression (CD44high/CD24low)ReductionDecreased frequency of cells with this phenotype
ALDH ActivityReductionLower expression of this CSC marker
Self-Renewal Gene ExpressionDownregulationDecreased expression of genes associated with stemness

In the context of immuno-oncology, (S)-Sulconazole has been found to inhibit the expression of Programmed Death-1 (PD-1) on immune cells. PD-1 is an immune checkpoint receptor that, when engaged by its ligands (PD-L1 and PD-L2), suppresses T-cell activity and allows cancer cells to evade immune surveillance. Research has shown that Sulconazole can inhibit PD-1 expression at both the RNA and protein levels on activated peripheral blood mononuclear cells (PBMCs) and T cells. This effect is mediated through the repression of NF-κB and calcium signaling, both of which are involved in the induction of PD-1. By downregulating PD-1, Sulconazole may help to restore the anti-tumor immune response.

(S)-Sulconazole has demonstrated the ability to inhibit the proliferation and migration of various cancer cell lines in vitro. Treatment with Sulconazole has been shown to significantly decrease the confluence rate of melanoma, breast cancer, and colon cancer cells. Scratch wound assays have further confirmed its inhibitory effect on the migration of these cancer cells.

To assess its in vivo efficacy, zebrafish embryos have been utilized as a preclinical model. In these models, Sulconazole has been shown to inhibit tumor growth, providing further evidence of its potential as an anticancer agent. The zebrafish model offers a rapid and effective platform for observing the effects of compounds on tumor progression in a living organism.

Table 2: In Vitro and In Vivo Anticancer Effects of Sulconazole
ModelCancer Cell Lines/Tumor TypeObserved Effect
In Vitro (Proliferation)Melanoma (M10), Breast (MD-MB231), Colon (CT-26)Significant decrease in cell confluence
In Vitro (Migration)Melanoma (M10), Breast (MD-MB231), Colon (CT-26)Inhibition of wound closure in scratch assays
In Vivo (Tumor Growth)Breast Cancer (MDA-MB-231) in Zebrafish EmbryosInhibition of tumor growth

Investigation of Antiparasitic Activity and Mechanisms

In addition to its anticancer potential, (S)-Sulconazole has been reported to possess antiparasitic properties. nih.gov However, research in this area is less extensive compared to its anticancer activities. The proposed mechanism for its antiparasitic action is linked to the inhibition of cytochrome P450 (CYP450) enzymes, which are crucial for the survival of various protozoan and helminth parasites. nih.gov

As an imidazole derivative, the primary mechanism of action of Sulconazole in fungi is the inhibition of lanosterol (B1674476) 14α-demethylase, a CYP450 enzyme essential for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. drugbank.compatsnap.com It is hypothesized that a similar mechanism may be at play in parasites that rely on CYP450-dependent pathways for their metabolic processes. By disrupting these essential enzymatic activities, Sulconazole could potentially interfere with the growth and replication of these organisms.

Despite this plausible mechanism, detailed studies investigating the specific spectrum of antiparasitic activity of (S)-Sulconazole, including the types of parasites it is effective against and the precise molecular interactions, are currently limited in the available scientific literature. Further research is warranted to fully elucidate its potential as an antiparasitic agent and to determine its efficacy and mechanism of action against a range of pathogenic parasites.

Exploration of Antibacterial Properties

While traditionally classified as an antifungal agent, (S)-Sulconazole has demonstrated notable antibacterial activity in various in vitro studies. Research has shown that sulconazole exhibits inhibitory effects against several Gram-positive bacteria, including multiple species of Staphylococcus and Streptococcus faecalis, with minimum inhibitory concentrations (MICs) reported to be under 12.5 mg/L. researchgate.netmdpi.com The exploration of its antibacterial mechanisms has revealed specific molecular targets distinct from its established antifungal mode of action.

A significant mechanism contributing to the antibacterial effect of (S)-Sulconazole against certain pathogens is its interaction with bacterial flavoprotein hemoglobin (FlavoHb), particularly in Staphylococcus aureus. Flavohemoglobins are crucial enzymes that protect microorganisms from nitrosative stress by converting nitric oxide (NO) to nitrate (B79036). patsnap.comelifesciences.org

Research has shown that imidazole compounds, including sulconazole, can act as inhibitors of FlavoHb. patsnap.combiorxiv.org The binding of these azoles to the heme iron within the flavohemoglobin molecule disrupts its normal function. biorxiv.org Specifically, this interaction has been found to augment the production of superoxide, a reactive oxygen species (ROS). biorxiv.org This leads to an increase in intracellular oxidative stress within the bacterium, enhancing the antimicrobial activity of the compound. biorxiv.org Studies involving S. aureus mutants lacking the gene for flavohemoglobin showed increased resistance to imidazole antibiotics, confirming the role of FlavoHb in mediating the antibacterial activity of this class of compounds. biorxiv.org

DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, repair, and chromosome segregation, making them well-established targets for antibacterial drugs. nih.gov Potent classes of antibiotics, such as the quinolones, exert their bactericidal effects by inhibiting these enzymes. nih.gov However, a review of current scientific literature indicates that the inhibition of DNA gyrase and topoisomerase IV is not a recognized mechanism of action for (S)-Sulconazole or other azole-class compounds. Research into the antibacterial properties of azoles has focused on other mechanisms, such as those described above, with no significant evidence to date linking them to the disruption of these topoisomerase enzymes.

Synergistic and Antagonistic Interactions with Other Research Compounds

The efficacy of antimicrobial agents can be significantly altered when used in combination. Research into (S)-Sulconazole has identified notable synergistic interactions that enhance its antimicrobial effects, opening new avenues for its application in research models.

In vitro studies have demonstrated that (S)-Sulconazole can act synergistically with other compounds against both fungal and bacterial pathogens.

Synergy with Fluconazole (B54011): Research has identified a synergistic relationship between sulconazole nitrate and fluconazole, another azole antifungal. This combination has shown enhanced efficacy against the opportunistic yeast Cryptococcus neoformans.

Synergy with Carbohydrates against Bacteria: In a novel finding, (S)-Sulconazole was shown to work in combination with simple carbohydrates like glucose or trehalose (B1683222) to exert a potent antibacterial effect against starvation-induced persister cells of carbapenem-resistant hypervirulent Klebsiella pneumoniae (CR-hvKP). This combination was found to be highly effective in eradicating these multidrug-resistant bacterial persisters.

The mechanisms underlying these synergistic interactions have been the subject of specific investigation.

Mechanism with Glucose/Trehalose: The antibacterial synergy between (S)-Sulconazole and glucose or trehalose against CR-hvKP persisters is multifactorial. (S)-Sulconazole alone was found to dissipate the bacterial transmembrane proton motive force (PMF). When combined with glucose or trehalose, the treatment significantly inhibited the bacteria's efflux pump activity, reduced intracellular levels of NADH and ATP, and caused a substantial accumulation of cytotoxic reactive oxygen species (ROS), ultimately leading to bacterial cell death.

Formulation Strategies for Research Enhancement (e.g., Nanoparticles for Controlled Release in Research Models)

The limited aqueous solubility of (S)-Sulconazole presents challenges for its application in research. To overcome this, various advanced formulation strategies have been developed to enhance its delivery, permeation, and efficacy in experimental models. Nanoparticle-based systems have proven particularly effective.

One prominent approach involves the use of Solid Lipid Nanoparticles (SLNs) . In one study, sulconazole-loaded SLNs (SCZ-SLNs) were fabricated using glyceryl monostearate and Phospholipon® 90 H as lipids. The resulting nanoparticles demonstrated properties suitable for controlled release applications.

Another strategy employs Nanoemulsions (NEs) . A study on sulconazole-loaded nanoemulsions (SCZ-NEs) was conducted to enhance transdermal permeation. The optimized nanoemulsion showed significantly improved skin penetration compared to a standard solution.

Below are interactive tables summarizing the key findings from these formulation studies.

Table 1: Characteristics of (S)-Sulconazole Solid Lipid Nanoparticles (SLNs) A summary of the physical properties and drug loading characteristics of an optimized SLN formulation designed for sustained release.

ParameterValue
Particle Size89.81 ± 2.64 nm
Polydispersity Index (PDI)0.311 ± 0.07
Zeta Potential-26.98 ± 1.19 mV
Encapsulation Efficiency86.52 ± 0.53%
Drug Release at 12h85.29%
Data sourced from a 2023 study on SCZ-SLNs. mdpi.com

Table 2: Ex Vivo Skin Permeation of (S)-Sulconazole Nanoemulsions (NEs) A comparison of skin permeation rates for an optimized SCZ-NE formulation versus control solutions over 24 hours.

FormulationCumulative Permeability (Qn) (µg/cm²)Penetration Rate (Js) (µg/cm²/h)
Optimized SCZ-NEs 245.6 ± 11.410.2 ± 0.5
SCZ-DMSO Solution81.2 ± 7.53.4 ± 0.3
Data sourced from a study evaluating the transdermal delivery of SCZ-NEs.

These advanced formulations demonstrate the potential to significantly improve the research applications of (S)-Sulconazole by enabling controlled, targeted delivery and enhanced bioavailability in various experimental models.

Future Directions and Emerging Research Avenues for S Sulconazole

Advanced Stereoselective Synthesis Techniques

The generation of enantiomerically pure (S)-Sulconazole is paramount for detailed pharmacological studies and potential clinical applications, as different enantiomers of a chiral drug can exhibit distinct biological activities. Future research will likely concentrate on developing more efficient and scalable stereoselective synthetic routes that bypass the need for chiral resolution of a racemic mixture. While specific methods for (S)-Sulconazole are not extensively published, progress in the synthesis of analogous chiral molecules, such as other azole antifungals and complex macrolides, points toward several promising techniques. google.comgoogle.comd-nb.info

Advanced synthetic strategies that could be applied or adapted for (S)-Sulconazole include:

Asymmetric Catalysis : Employing chiral catalysts to directly create the desired stereocenter. This could involve chiral ligands in metal-catalyzed reactions or the use of organocatalysis to ensure high enantiomeric excess.

Substrate-Controlled Diastereoselective Reactions : Utilizing chiral auxiliaries, such as those derived from menthol (B31143) or sugars, to guide the stereochemical outcome of a key bond-forming reaction. acs.org The auxiliary is later removed, yielding the enantiopure product.

Enzymatic Resolution : Using enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-isomer.

Convergent Synthesis Approaches : Developing synthetic pathways where key chiral fragments are prepared separately and then combined. Techniques like Julia-Kocienski olefination have been used in the convergent synthesis of other complex biologically active molecules and could be adapted for building the (S)-Sulconazole framework. d-nb.info

Synthetic StrategyDescriptionPotential Advantage for (S)-Sulconazole SynthesisRelevant Precedent/Concept
Keck Asymmetric AllylationA catalytic method for the enantioselective addition of an allyl group to an aldehyde, creating a chiral alcohol.Could establish the key stereocenter early in the synthesis with high enantioselectivity.Used in the synthesis of 13-membered macrolides like (–)-PF1163B. d-nb.info
Evans Asymmetric AlkylationUses a chiral oxazolidinone auxiliary to direct the stereoselective alkylation of an enolate.Provides a reliable method for installing alkyl groups with high diastereoselectivity.A cornerstone of asymmetric synthesis, applied to numerous complex molecules. d-nb.info
Andersen-Type Sulfinate SynthesisInvolves the reaction of a sulfinyl chloride with a chiral alcohol (e.g., menthol) to form diastereomeric sulfinates, which can be separated.Directly applicable to creating the chiral sulfoxide (B87167) center present in sulconazole (B1214277).A classical and effective method for preparing enantiomerically pure sulfoxides. acs.org
Stereoselective GalactosylationA method to produce specific stereoisomers (β-galactosides) of triazole-thiones.Demonstrates the feasibility of achieving high stereoselectivity in reactions involving azole rings. mdpi.comresearchgate.netSynthesis of new 4-Aryl-5-indolyl-1,2,4-triazole S- and N-β-Galactosides. mdpi.comresearchgate.net

High-Throughput Screening for Novel Biological Activities

Beyond its established antifungal properties, sulconazole has demonstrated other biological effects, suggesting it may interact with multiple cellular targets. researchgate.netmedchemexpress.com High-Throughput Screening (HTS) of (S)-Sulconazole against vast libraries of biological targets offers a powerful, unbiased approach to discover entirely new therapeutic applications. acs.org Modern HTS platforms can assess a compound's effect on thousands of proteins, cells, or even whole organisms simultaneously, dramatically accelerating the pace of discovery. mdpi.comfrontiersin.org

Future HTS campaigns for (S)-Sulconazole could focus on:

Target-Based Screens : Testing the molecule against panels of specific enzymes (e.g., kinases, proteases, phosphatases), receptors (especially G-protein coupled receptors), and ion channels.

Phenotypic Screens : Evaluating the effect of (S)-Sulconazole on complex cellular processes, such as cell proliferation, apoptosis, inflammation, and biofilm formation, using disease-relevant cell models. mdpi.comasm.org For example, sulconazole has already been found to inhibit the formation of human breast cancer stem cells. medchemexpress.com

Repurposing Screens : Screening against models for a wide range of diseases, including various cancers, neurodegenerative disorders, and viral infections. Sulconazole was identified in a screen of 50,000 small molecules for its ability to modulate rhodopsin, a GPCR, indicating potential applications in non-fungal diseases. researchgate.net

Screening ApproachObjectiveExample Application for (S)-SulconazoleSupporting Finding
Phenotypic Cancer Cell ScreenIdentify novel anti-cancer activities.Test against a panel of diverse cancer cell lines (e.g., breast, lung, colon) to find selective anti-proliferative effects.Racemic sulconazole inhibits breast cancer stem cell formation by blocking the NF-κB/IL-8 pathway. medchemexpress.com
GPCR Dimerization AssayDiscover modulators of G-protein coupled receptor signaling.Screen for effects on the dimerization of therapeutically relevant GPCRs.Sulconazole was found to impede rhodopsin dimerization in a dose-dependent manner. researchgate.net
Anti-Biofilm Formation AssayFind new applications in combating persistent bacterial or fungal infections.Evaluate the ability of (S)-Sulconazole to prevent or disrupt biofilms of pathogens like Staphylococcus aureus or Candida albicans.HTS is a validated method for identifying novel biofilm inhibitors from compound libraries. frontiersin.orgasm.org
Immunomodulation ScreenIdentify effects on immune cell function and signaling.Assess the impact on cytokine production, T-cell activation, and expression of immune checkpoint proteins like PD-1.Sulconazole was recently shown to inhibit PD-1 expression in immune cells. nih.gov

Integration of Omics Technologies for Mechanistic Discovery

To fully understand the biological effects of (S)-Sulconazole, particularly its novel activities discovered through HTS, an integrated multi-omics approach is essential. teknoscienze.com By combining genomics, transcriptomics (RNA-seq), proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to the compound. nih.govresearchgate.net This systems-level perspective is crucial for elucidating mechanisms of action, identifying off-target effects, and discovering biomarkers of response. mdpi.comnih.gov

Key research directions include:

Transcriptomics (RNA-seq) : To map the global changes in gene expression in cells (e.g., fungal, cancer, or immune cells) treated with (S)-Sulconazole. This can reveal the signaling pathways that are activated or repressed by the compound.

Proteomics : To quantify changes in the protein landscape of treated cells. This can identify the direct protein targets of (S)-Sulconazole and downstream changes in protein expression and post-translational modifications. nih.gov

Metabolomics : To analyze the shifts in cellular metabolites following treatment. This is particularly relevant for understanding how the compound perturbs metabolic pathways, such as ergosterol (B1671047) biosynthesis in fungi. researchgate.net

Integrated Multi-Omics Analysis : The true power lies in combining these datasets. nih.gov For example, integrating transcriptomic and proteomic data can confirm whether changes in gene expression translate to changes in protein levels, providing a more robust understanding of the compound's impact on pathways like NF-κB signaling or calcium mobilization. medchemexpress.comnih.gov

Development of Predictive Computational Models for Structure-Activity Relationships

Computational modeling is a vital tool for accelerating drug discovery by predicting the biological activity of novel compounds based on their chemical structure. researchgate.net For (S)-Sulconazole, developing predictive Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Future research in this area should involve:

QSAR Modeling : Generating a dataset of (S)-Sulconazole analogs with measured biological activities (e.g., antifungal MIC, IC50 against a cancer cell line). This data can be used to build a mathematical model that correlates specific chemical features with activity.

Pharmacophore Mapping : Identifying the essential three-dimensional arrangement of chemical features of (S)-Sulconazole required for its interaction with a specific biological target. This "pharmacophore" can then be used to virtually screen large compound libraries for molecules that fit the model.

Molecular Docking and Dynamics Simulations : Using the known or predicted 3D structure of a target protein (e.g., lanosterol (B1674476) 14-alpha-demethylase, furin) to simulate its interaction with (S)-Sulconazole at an atomic level. researchgate.net This can reveal key binding interactions and predict how modifications to the sulconazole structure would affect binding affinity. A study has already modeled the interaction between sulconazole and β-cyclodextrin. researchgate.net

Exploration of (S)-Sulconazole as a Molecular Probe for Biological Pathways

A molecular probe is a small molecule used as a tool to study biological systems, allowing for the selective perturbation of a specific protein or pathway. nih.govnih.gov Given its known interactions with multiple targets, enantiomerically pure (S)-Sulconazole could be developed into a valuable molecular probe. researchgate.net Its utility as a probe depends on its specificity and well-characterized mechanism of action.

Emerging avenues for its use as a molecular probe include:

Dissecting Protein-Protein Interactions : Sulconazole has been shown to inhibit a protein-protein interaction involving WW domains. researchgate.net The (S)-enantiomer could be used as a refined tool to study the role of this interaction in cellular processes.

Investigating GPCR Signaling : Its ability to modulate rhodopsin dimerization suggests (S)-Sulconazole could be used to investigate the functional consequences of GPCR oligomerization, a field of significant biological interest. researchgate.net

Probing the NF-κB and Calcium Signaling Pathways : With demonstrated effects on NF-κB and calcium signaling, (S)-Sulconazole could serve as a chemical tool to explore the roles of these pathways in cancer cell malignancy and immune cell exhaustion. medchemexpress.comnih.gov

Studying Furin Activity : Sulconazole was identified as an inhibitor of furin, an enzyme involved in processing proteins like the SARS-CoV-2 spike protein. researchgate.net (S)-Sulconazole could be used to probe the function of furin in viral entry and other physiological processes.

By pursuing these future research directions, the scientific community can expand the utility of (S)-Sulconazole far beyond its original application, potentially leading to new therapies and a deeper understanding of fundamental biological processes.

Q & A

Basic Research Questions

Q. What experimental frameworks are recommended for designing studies on (S)-Sulconazole’s antifungal mechanisms?

  • Methodological Answer : Utilize the PICO framework (Population: fungal strains; Intervention: (S)-Sulconazole; Comparison: control/alternative antifungals; Outcome: inhibition efficacy) to structure hypotheses. For feasibility and relevance, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives, such as comparing stereospecific activity between (S)- and (R)-enantiomers .
  • Data Integration : Include dose-response assays and time-kill curves to quantify antifungal activity, ensuring alignment with pharmacopeial standards for antifungal testing (e.g., USP monographs for azole derivatives) .

Q. How can researchers optimize in vitro assays to evaluate (S)-Sulconazole’s efficacy against resistant fungal strains?

  • Assay Design : Use standardized broth microdilution methods (CLSI M27/M38 guidelines) with modifications for high-throughput screening. Include positive controls (e.g., fluconazole) and measure minimum inhibitory concentrations (MICs) across diverse Candida and Aspergillus strains .
  • Confounding Variables : Account for pH, temperature, and solvent effects (e.g., DMSO concentration) on drug solubility. Validate results with triplicate replicates and statistical analysis (e.g., ANOVA with post-hoc tests) .

Q. What analytical techniques are critical for characterizing (S)-Sulconazole’s physicochemical properties?

  • Techniques :

  • HPLC-UV/HRMS : Purity assessment and stereochemical confirmation.
  • X-ray crystallography : Resolve crystal structure to correlate stereochemistry with activity.
  • Solubility/LogP assays : Use shake-flask or chromatographic methods to determine partition coefficients .
    • Data Presentation : Summarize results in tables with standardized units (e.g., µg/mL for MICs, % purity for HPLC) and error margins .

Advanced Research Questions

Q. How can molecular docking studies elucidate (S)-Sulconazole’s binding affinity to fungal CYP450 enzymes?

  • Protocol :

Target Preparation : Retrieve CYP51 (lanosterol 14α-demethylase) structures from PDB (e.g., 5TZ1).

Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields optimized for azole interactions.

Validation : Compare binding energies with known inhibitors (e.g., ketoconazole) and correlate with experimental MICs .

  • Contradiction Management : Address discrepancies between in silico predictions and in vivo efficacy by evaluating membrane permeability via parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies reconcile conflicting data on (S)-Sulconazole’s off-target effects in mammalian cells?

  • Systematic Review Approach :

  • Search Strategy : Use keywords like “(S)-Sulconazole cytotoxicity,” “off-target,” and “selectivity index” across PubMed, Scopus, and Web of Science.
  • Meta-Analysis : Pool IC50 values from cytotoxicity studies (e.g., HepG2 cells) using random-effects models. Assess heterogeneity via I² statistics and subgroup analysis (e.g., dose ranges, exposure times) .
    • Mechanistic Follow-Up : Conduct transcriptomic profiling (RNA-seq) to identify dysregulated pathways in mammalian cells post-treatment .

Q. How to design structure-activity relationship (SAR) studies for (S)-Sulconazole derivatives?

  • SAR Workflow :

Scaffold Modification : Synthesize analogs with substitutions at the triazole or benzothiophene moieties.

Activity Testing : Prioritize derivatives with ≥10-fold improved MICs against resistant strains.

QSAR Modeling : Apply partial least squares (PLS) regression to link structural descriptors (e.g., logP, polar surface area) with activity .

  • Data Visualization : Use heatmaps to highlight substituent effects on potency and toxicity .

Q. What methodologies validate (S)-Sulconazole’s stereospecific pharmacokinetics in preclinical models?

  • In Vivo Design :

  • Animal Models : Use immunosuppressed mice with disseminated candidiasis. Administer racemic sulconazole vs. isolated (S)-enantiomer.
  • PK Parameters : Measure Cmax, Tmax, and AUC via LC-MS/MS. Compare tissue distribution (e.g., liver, kidneys) .
    • Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) and obtain IACUC approval .

Methodological Guidance for Data Reporting

  • Tables/Figures :
    • Table 1 : Comparative MICs of (S)-Sulconazole vs. reference antifungals (include 95% confidence intervals).
    • Figure 1 : Docking poses of (S)-Sulconazole in CYP51 active site, annotated with key residues (e.g., heme iron coordination) .
  • Systematic Review Protocols : Follow PRISMA guidelines for literature screening and data extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.